2,2-dimethylpent-4-enoyl Chloride
Description
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Properties
IUPAC Name |
2,2-dimethylpent-4-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIVLYHNSLTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299534 | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39482-46-7 | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39482-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,2-dimethylpent-4-enoyl chloride is limited in publicly available literature. The information presented herein is substantially based on the known properties of its precursor, 2,2-dimethylpent-4-enoic acid, and established principles of organic chemistry for the conversion of carboxylic acids to acyl chlorides.
Core Compound Structure and Properties
This compound is a reactive acyl chloride derivative of 2,2-dimethylpent-4-enoic acid. Its structure features a terminal vinyl group and a gem-dimethyl substitution at the alpha-carbon relative to the carbonyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of sterically hindered moieties with a site for further functionalization via the alkene.
Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its parent carboxylic acid.
| Property | 2,2-dimethylpent-4-enoic acid | This compound (Predicted) | Source |
| CAS Number | 16386-93-9 | Not available | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₁ClO | - |
| Molecular Weight | 128.17 g/mol | 146.61 g/mol | [1] |
| Boiling Point | 104-108 °C at 20 mmHg | Expected to be lower than the parent acid | [2] |
| Density | 0.933 g/mL at 25 °C | Expected to be higher than the parent acid | [2] |
| Appearance | Colorless liquid | Colorless to light yellow liquid (by analogy) | [2] |
| Solubility | Soluble in water | Reacts with water; soluble in aprotic organic solvents | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the chlorination of its parent carboxylic acid, 2,2-dimethylpent-4-enoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.
General Synthesis Workflow
The synthesis follows a straightforward conversion of a carboxylic acid to an acyl chloride.
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific substrate.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide.
-
Charging the Flask: Charge the flask with 2,2-dimethylpent-4-enoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable inert solvent).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Predicted Spectroscopic Properties
The following table outlines the expected spectroscopic data for this compound based on the known spectra of similar compounds.
| Spectroscopy | Predicted Data |
| Infrared (IR) | Strong C=O stretch at approximately 1780-1815 cm⁻¹[3] |
| ¹H NMR | * Vinyl protons (-CH=CH₂): ~5.0-6.0 ppm (multiplet) * Allylic protons (-C H₂-CH=CH₂): ~2.3 ppm (doublet) * Gem-dimethyl protons (-C(C H ₃)₂-): ~1.3 ppm (singlet) |
| ¹³C NMR | * Carbonyl carbon (-C =O): ~170 ppm[4][5][6] * Vinyl carbons (-C H=C H₂): ~118 ppm and ~132 ppm * Quaternary carbon (-C (CH₃)₂-): ~45 ppm * Allylic carbon (-C H₂-): ~48 ppm * Methyl carbons (-C(C H₃)₂-): ~25 ppm |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 146 and 148 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) * Major Fragment: Acylium ion [M-Cl]⁺ at m/z = 111 |
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive electrophiles and are valuable intermediates in organic synthesis. This compound can be expected to undergo typical reactions of acyl chlorides, including:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with primary and secondary amines to form amides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
-
Hydrolysis: Reaction with water to revert to the parent carboxylic acid.
The presence of the terminal alkene allows for further synthetic manipulations, such as:
-
Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation.
-
Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed couplings.
-
Metathesis reactions.
The sterically hindered quaternary center alpha to the carbonyl group can impart unique conformational constraints and metabolic stability to molecules, a desirable feature in drug design. The vinyl group provides a handle for late-stage functionalization or for covalent modification of biological targets.
Logical Relationship in Synthetic Application
Caption: Synthetic utility of this compound.
References
- 1. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]
- 2. 2,2-Dimethyl-4-pentenoic acid | 16386-93-9 [chemicalbook.com]
- 3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 4. nmr spectroscopy - The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Acetyl chloride(75-36-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Synthesis of 2,2-dimethylpent-4-enoyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpent-4-enoyl chloride, a valuable intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols, and presents key data in a structured format for ease of reference.
Introduction
This compound is a reactive acyl chloride that serves as a building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center and a terminal double bond, offers unique steric and electronic properties that can be exploited in molecular design. The conversion of the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid, to the corresponding acyl chloride is a crucial activation step that facilitates subsequent nucleophilic acyl substitution reactions.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is the reaction of 2,2-dimethylpent-4-enoic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents efficiently convert the carboxylic acid to the acyl chloride with the formation of gaseous byproducts, which simplifies the purification process.
Reaction with Thionyl Chloride
The reaction with thionyl chloride is a classic and cost-effective method for the preparation of acyl chlorides. The mechanism involves the initial formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion.
General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + SOCl₂ → CH₂(CH)CH₂C(CH₃)₂COCl + SO₂ + HCl
Reaction with Oxalyl Chloride
Oxalyl chloride is another excellent reagent for this conversion and is often preferred for its milder reaction conditions and the formation of exclusively gaseous byproducts (CO, CO₂, and HCl). The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + (COCl)₂ --(DMF catalyst)--> CH₂(CH)CH₂C(CH₃)₂COCl + CO + CO₂ + HCl
Experimental Protocols
General Protocol using Thionyl Chloride
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,2-dimethylpent-4-enoic acid. The apparatus should be fitted with a drying tube or an inert gas inlet to protect from atmospheric moisture.
-
Reagent Addition: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the carboxylic acid at room temperature. The reaction is often performed neat or in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent or thionyl chloride itself if no solvent is used) and maintained at this temperature for 1-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
General Protocol using Oxalyl Chloride
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with 2,2-dimethylpent-4-enoic acid dissolved in an anhydrous, inert solvent such as dichloromethane.
-
Catalyst and Reagent Addition: A catalytic amount of N,N-dimethylformamide (1-2 drops) is added to the solution. Oxalyl chloride (typically 1.2 to 1.5 equivalents) is then added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours. The evolution of carbon monoxide and carbon dioxide is observed.
-
Work-up and Purification: The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is then purified by fractional distillation under reduced pressure.
Data Presentation
Due to the lack of specific experimental data in the literature for the synthesis of this compound, quantitative data such as yield and specific spectroscopic information cannot be definitively provided. The following tables present the known physical properties of the starting material. Researchers should characterize the synthesized product using standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.
Table 1: Physical Properties of 2,2-dimethylpent-4-enoic acid
| Property | Value | Reference |
| CAS Number | 16386-93-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][3] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 104-108 °C at 20 mmHg | [1][3] |
| Density | 0.933 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.431 | [1][3] |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 39482-46-7 | [4] |
| Molecular Formula | C₇H₁₁ClO | |
| Molecular Weight | 146.61 g/mol |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: General synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a straightforward and essential transformation in organic synthesis. While specific, detailed experimental data is not widely published, the general protocols provided in this guide, utilizing either thionyl chloride or oxalyl chloride, offer a solid foundation for researchers to develop a robust and efficient synthesis. Careful optimization and characterization are paramount to ensure the desired product is obtained in high purity.
References
An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride
This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest to researchers and professionals in organic synthesis and drug development. Due to the limited specific literature on this compound, this guide outlines its properties, a generalized synthesis protocol, and its expected chemical reactivity based on established principles of organic chemistry.
Core Compound Properties
A summary of the key physical and chemical properties for this compound and its precursor, 2,2-dimethylpent-4-enoic acid, is presented below.
| Property | This compound | 2,2-dimethylpent-4-enoic acid |
| CAS Number | 39482-46-7 | 16386-93-9 |
| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂ |
| Molecular Weight | 146.61 g/mol | 128.17 g/mol |
| Boiling Point | Not reported | 104-108 °C (at 20 mmHg) |
| Density | Not reported | 0.933 g/mL |
| Refractive Index | Not reported | 1.431 |
| SMILES | C=CCC(C)(C)C(Cl)=O | C=CCC(C)(C)C(=O)O |
Synthesis of this compound
The primary route for the synthesis of this compound is through the conversion of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon).
-
Addition of Reactants: 2,2-dimethylpent-4-enoic acid is dissolved in an anhydrous inert solvent such as dichloromethane. To this solution, a catalytic amount of DMF is added.
-
Addition of Chlorinating Agent: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred solution at room temperature. The addition should be performed carefully, as gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will occur.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature until the gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the solvent and any excess chlorinating agent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the acidic off-gases.
-
Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Chemical Reactivity
This compound is expected to exhibit the typical reactivity of an acyl chloride. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a variety of functional group transformations. The presence of the terminal alkene provides a second reactive site for further synthetic manipulations.
Expected Reactions with Nucleophiles
The general mechanism for the reaction of an acyl chloride with a nucleophile is nucleophilic acyl substitution.
Caption: General reaction of this compound.
Common Nucleophilic Reactions:
-
Hydrolysis: Reaction with water will yield the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid.
-
Alcoholysis: Treatment with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine) will form the corresponding ester.
-
Aminolysis: Reaction with a primary or secondary amine (R'R''NH) will produce the corresponding amide.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can react with aromatic compounds to form an aryl ketone.
Applications in Research and Development
While specific applications of this compound are not widely documented in the literature, its structure suggests potential utility in several areas:
-
Organic Synthesis: As a bifunctional molecule, it can be used as a building block for the synthesis of more complex molecules. The acyl chloride can be transformed into a variety of functional groups, while the terminal alkene is available for reactions such as hydroboration-oxidation, epoxidation, or metathesis.
-
Drug Development: Acyl chlorides are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique 2,2-dimethylpent-4-enoyl moiety could be incorporated into novel drug candidates to explore structure-activity relationships.
-
Polymer Chemistry: The vinyl group could potentially be used in polymerization reactions.
Safety Information
Acyl chlorides are generally corrosive, lachrymatory, and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
This guide serves as a foundational resource for understanding the synthesis, properties, and potential applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its utility in various scientific domains.
An In-Depth Technical Guide to 2,2-Dimethylpent-4-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical features of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest in synthetic organic chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of novel organic molecules.
Core Chemical Properties
This compound is a derivative of pentenoic acid with a molecular structure characterized by a dimethyl substitution at the alpha-carbon and a terminal double bond. These features impart specific reactivity to the molecule, making it a useful building block in various chemical syntheses.
Quantitative Data Summary
A summary of the key quantitative data for this compound and its parent carboxylic acid is presented in the table below for easy reference and comparison.
| Property | This compound | 2,2-Dimethylpent-4-enoic acid |
| CAS Number | 39482-46-7 | 16386-93-9[1][2][3] |
| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂[1] |
| Molecular Weight | 146.61 g/mol | 128.17 g/mol [1][4] |
| Boiling Point | Data not available | 104-108 °C at 20 mmHg[3] |
| Density | Data not available | 0.933 g/mL at 25 °C[3] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Reactivity
As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride leaving group. This reactivity allows for the facile formation of a variety of functional groups, including esters, amides, and ketones. The presence of the terminal alkene also provides a site for further functionalization through addition reactions.
Experimental Protocols
General Synthesis of an Acyl Chloride from a Carboxylic Acid
Materials:
-
Carboxylic acid (1 equivalent)
-
Thionyl chloride (2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Slowly add thionyl chloride to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride can be purified by distillation under reduced pressure.
Note: This is a general protocol and reaction conditions such as temperature, reaction time, and purification method may need to be optimized for the specific synthesis of this compound.
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented in the available literature, its structural motifs suggest potential utility. The dimethyl substitution can introduce steric hindrance, potentially influencing metabolic stability and receptor binding. The terminal alkene offers a handle for further chemical modifications, allowing for the synthesis of a diverse range of molecular scaffolds for biological screening. For instance, it can be used to introduce the 2,2-dimethylpent-4-enoyl moiety into molecules of interest to probe structure-activity relationships.
Logical Workflow: Synthesis and Derivatization
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent derivatization, which is a common pathway in medicinal chemistry and materials science.
Caption: Synthetic pathway of this compound and its key reactions.
References
A Technical Guide to the Spectroscopic Profile of 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethylpent-4-enoyl chloride is a reactive chemical intermediate, classified as an acyl chloride. Its structure, featuring a quaternary carbon center adjacent to the carbonyl group and a terminal alkene, suggests its utility in the synthesis of complex organic molecules. Acyl chlorides are highly valued in organic synthesis for their ability to readily undergo nucleophilic acyl substitution, making them excellent precursors for the formation of esters, amides, and other carbonyl derivatives. This document provides a detailed, predicted spectroscopic profile for this compound, along with generalized experimental protocols for its synthesis and characterization.
Proposed Synthesis
A standard and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4][5]
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.85 - 5.75 | ddt | 1H | H-4 |
| 5.15 - 5.05 | m | 2H | H-5 |
| 2.40 | d | 2H | H-3 |
| 1.30 | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 175.5 | C-1 (C=O) |
| 132.0 | C-4 |
| 119.0 | C-5 |
| 48.0 | C-3 |
| 45.0 | C-2 |
| 24.5 | 2 x CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2970, ~2870 | Medium-Strong | C-H stretch (sp³) |
| ~1800 | Very Strong | C=O stretch (acyl chloride)[6][7][8][9] |
| ~1640 | Medium | C=C stretch |
| ~995, ~915 | Strong | =C-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity | Notes |
| 146/148 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[10][11] |
| 111 | [M - Cl]⁺ | Acylium ion, likely the base peak.[10] |
| 105 | [M - C₃H₅]⁺ | Loss of the allyl group. |
| 69 | [C₅H₉]⁺ | Fragmentation of the alkyl chain. |
| 41 | [C₃H₅]⁺ | Allyl cation. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enoic acid.
-
If using a solvent, add anhydrous DCM.
-
Place the flask in an ice bath and slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution.
-
Once the addition is complete, remove the ice bath and attach a reflux condenser fitted with a drying tube.
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent can be removed by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be employed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As the product is expected to be a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electron ionization (EI) mass spectrometry is a common technique for this type of compound.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatography (GC) column if GC-MS is used.
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-200).
Logical Relationships in Spectroscopic Data
The predicted spectroscopic data points are logically interconnected and provide a cohesive picture of the molecule's structure.
Caption: Correlation between structure and predicted spectroscopic data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
An In-depth Technical Guide to the Safety and Handling of 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-dimethylpent-4-enoyl chloride could be located. The following information is compiled from data on structurally similar compounds, particularly its precursor 2,2-dimethylpent-4-enoic acid, and general knowledge of acyl chlorides. This guide should be used for informational purposes and risk assessment, but it is not a substitute for a compound-specific SDS. All laboratory work should be conducted with appropriate personal protective equipment and under the supervision of qualified personnel.
Introduction
This compound is a reactive acyl chloride that, due to its functional group, is expected to be a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the dimethyl substitution and the terminal double bond offers unique steric and electronic properties for creating complex molecules. However, like most acyl chlorides, it is predicted to be highly reactive, corrosive, and moisture-sensitive, necessitating stringent safety and handling protocols.
Physicochemical and Hazard Data
Table 1: Physicochemical Properties of 2,2-dimethylpent-4-enoic acid
| Property | Value | Source |
| CAS Number | 16386-93-9 | [1][2] |
| Molecular Formula | C7H12O2 | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Boiling Point | 104-108 °C at 20 mmHg | [1][2] |
| Density | 0.933 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.431 | [1][2] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |
| Physical Form | Liquid | [1] |
Table 2: Anticipated Hazard Profile for this compound
| Hazard Classification | GHS Pictogram | Precautionary Statements (Representative) |
| Skin Corrosion/Irritation | GHS05 | P280, P303+P361+P353, P363, P301+P330+P331 |
| Serious Eye Damage | GHS05 | P280, P305+P351+P338 |
| Acute Toxicity (if inhaled/swallowed) | GHS06 (Anticipated) | P260, P301+P310, P304+P340+P310 |
| Reacts violently with water | - | P223, P231+P232 |
Experimental Protocols
General Synthesis of this compound from 2,2-dimethylpent-4-enoic acid
The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. Common reagents for this include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The following is a general, representative protocol.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Dry nitrogen or argon source
-
Schlenk line or equivalent apparatus for handling moisture-sensitive reagents
-
Round-bottom flask, condenser, and distillation apparatus (all oven-dried)
Procedure using Thionyl Chloride:
-
Under an inert atmosphere (nitrogen or argon), add 2,2-dimethylpent-4-enoic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can often be run neat or in an anhydrous solvent like DCM.
-
Attach a reflux condenser and gently heat the reaction mixture to reflux. The reaction progress should be monitored (e.g., by observing the cessation of gas evolution - HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Note: The reaction with oxalyl chloride is often performed at room temperature in a solvent like DCM with a catalytic amount of dimethylformamide (DMF).[4]
Handling and Storage of this compound
Due to its anticipated reactivity with water and atmospheric moisture, this compound must be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6]
-
Handling: All transfers and reactions should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[7] Use oven-dried glassware and anhydrous solvents. Transfers should be made using syringes or cannulas.
Mandatory Visualizations
Safe Handling Workflow
Caption: Logical workflow for the safe handling of acyl chlorides.
Reactivity Profile
References
- 1. 2,2-ジメチル-4-ペンテン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-Dimethyl-4-pentenoic acid CAS#: 16386-93-9 [amp.chemicalbook.com]
- 3. Khan Academy [khanacademy.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Notes and Protocols for Acylation Reactions Using 2,2-Dimethylpent-4-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility and experimental procedures for acylation reactions involving 2,2-dimethylpent-4-enoyl chloride. This reagent is a valuable building block for the introduction of a sterically hindered, terminally unsaturated acyl group into a variety of molecules, which can be a key structural motif in natural product synthesis and the development of novel pharmaceutical agents.
Application Notes
This compound serves as a versatile acylating agent for a range of nucleophiles, including alcohols, phenols, primary and secondary amines, and aromatic systems via Friedel-Crafts acylation. The presence of the gem-dimethyl group adjacent to the carbonyl provides steric hindrance, which can influence the selectivity of acylation reactions and impart unique conformational properties to the resulting products. The terminal alkene functionality offers a site for further chemical modification, such as oxidation, reduction, or addition reactions, making it a useful synthon in multi-step syntheses.
Key Applications:
-
Ester Synthesis: The reaction with alcohols and phenols yields esters that can serve as advanced intermediates in the synthesis of complex molecules. The steric bulk of the acyl group can enhance the stability of the resulting ester linkage.
-
Amide Synthesis: Acylation of primary and secondary amines produces amides. These amides are of interest in medicinal chemistry due to their potential biological activity and metabolic stability.
-
Friedel-Crafts Acylation: The reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of aryl ketones. These products can be further elaborated to construct polycyclic aromatic systems.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₁ClO |
| Molecular Weight | 146.61 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Experimental Protocols
The following protocols are generalized procedures for acylation reactions using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: Esterification of a Primary Alcohol
This protocol describes the acylation of a primary alcohol to form the corresponding ester.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Representative Data:
| Substrate | Product | Yield (%) |
| Ethanol | Ethyl 2,2-dimethylpent-4-enoate | 85 |
| Benzyl alcohol | Benzyl 2,2-dimethylpent-4-enoate | 90 |
Protocol 2: Amidation of a Primary Amine
This protocol outlines the synthesis of an amide from a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure amide.
Representative Data:
| Substrate | Product | Yield (%) |
| Aniline | N-phenyl-2,2-dimethylpent-4-enamide | 92 |
| Benzylamine | N-benzyl-2,2-dimethylpent-4-enamide | 88 |
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This protocol details the acylation of an electron-rich aromatic compound.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice-water bath
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq) with stirring.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl.
-
Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aryl ketone by column chromatography or distillation.
Representative Data:
| Substrate | Major Product | Yield (%) |
| Anisole | 1-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-one | 75 |
| Toluene | 1-(4-methylphenyl)-2,2-dimethylpent-4-en-1-one | 70 |
Applications of 2,2-dimethylpent-4-enoyl chloride in organic synthesis
Application Notes and Protocols: 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a reactive acyl chloride that holds potential as a versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, offers opportunities for the synthesis of complex molecular architectures. While specific applications in the literature are not extensively documented, its functional groups suggest its utility in the creation of novel esters, amides, and ketones, and as a precursor for further chemical transformations. These products may be of interest in the fields of medicinal chemistry, materials science, and agrochemicals. This document provides an overview of its potential applications, protocols for its synthesis and use in a representative reaction, and a summary of its physicochemical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its parent carboxylic acid are provided in the table below for easy reference.
| Property | This compound | 2,2-dimethylpent-4-enoic acid |
| CAS Number | 39482-46-7[1] | 16386-93-9[2][3][4][5][6] |
| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂[2][3] |
| Molecular Weight | 146.61 g/mol | 128.17 g/mol [2][3][4] |
| Boiling Point | Not available | 104-108 °C at 20 mmHg[3][6] |
| Density | Not available | 0.933 g/mL at 25 °C[3][6] |
| Refractive Index | Not available | 1.431 at 20 °C[3][6] |
| Synonyms | 2,2-dimethyl-4-pentenoyl chloride[1] | 2,2-dimethyl-pent-4-enoic acid[6] |
Potential Applications
Based on the chemical structure of this compound, several applications in organic synthesis can be envisioned:
-
Synthesis of Sterically Hindered Esters and Amides: The presence of the gem-dimethyl group adjacent to the acyl chloride functionality allows for the synthesis of esters and amides with significant steric bulk around the carbonyl group. These compounds can exhibit unique properties, such as increased stability towards hydrolysis, and may find use as specialized solvents, plasticizers, or as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
-
Friedel-Crafts Acylation: As an acyl chloride, this reagent can be employed in Friedel-Crafts acylation reactions to introduce the 2,2-dimethylpent-4-enoyl group onto aromatic and heteroaromatic rings.[7] The resulting aryl ketones can serve as precursors to a variety of more complex molecules. The terminal alkene provides a handle for further functionalization, such as through oxidation, reduction, or addition reactions.
-
Precursor for Complex Molecule Synthesis: The bifunctional nature of this compound (acyl chloride and terminal alkene) makes it a valuable starting material for the synthesis of more elaborate structures. The alkene can participate in various reactions, including metathesis, hydroboration-oxidation, and polymerization, allowing for the construction of diverse molecular frameworks.
Experimental Protocols
The following are generalized protocols for the preparation of this compound and its potential use in a Friedel-Crafts acylation reaction. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2,2-dimethylpent-4-enoic acid to its corresponding acyl chloride using oxalyl chloride.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Expected Yield: High (typically >90%).
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
This protocol provides a general procedure for the Lewis acid-catalyzed acylation of an activated aromatic compound, anisole.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and anisole (1.0-1.2 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ketone.
Expected Yield: Moderate to high, depending on the substrate and reaction conditions.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the preparation of the target acyl chloride.
Diagram 2: Friedel-Crafts Acylation Workflow
References
- 1. 2,2-dimethyl-4-pentenoic acid chloride | CAS#:39482-46-7 | Chemsrc [chemsrc.com]
- 2. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,2-二甲基-4-戊烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2-Dimethyl-4-pentenoic acid, 95% | Fisher Scientific [fishersci.ca]
- 6. 2,2-Dimethyl-4-pentenoic acid CAS#: 16386-93-9 [amp.chemicalbook.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the anticipated nucleophilic substitution mechanisms involving 2,2-dimethylpent-4-enoyl chloride, along with generalized experimental protocols. Due to the limited availability of specific published data for this particular acyl chloride, the information presented is based on the well-established reactivity of analogous acyl chlorides and general principles of organic chemistry. These notes are intended to serve as a foundational guide for researchers designing synthetic routes and investigating the reactivity of this compound.
Introduction
This compound is a bifunctional molecule containing a reactive acyl chloride and a terminal alkene. The acyl chloride group is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it a potentially valuable building block in organic synthesis, including the development of novel pharmaceutical agents. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, making it susceptible to attack by nucleophiles.
General Reaction Mechanism
The primary reaction of this compound with nucleophiles is expected to follow a nucleophilic acyl substitution mechanism. This mechanism typically proceeds through a tetrahedral intermediate.
Diagram of the General Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism for nucleophilic acyl substitution of this compound.
Predicted Reactivity with Common Nucleophiles
Based on the general reactivity of acyl chlorides, this compound is expected to react with various nucleophiles to form a range of derivatives. The following table summarizes the expected products and general reaction conditions.
| Nucleophile (Nu-H) | Product Functional Group | Typical Reaction Conditions |
| Alcohols (R-OH) | Ester | Pyridine or triethylamine, 0 °C to room temperature |
| Amines (R-NH2) | Amide | A non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature |
| Water (H2O) | Carboxylic Acid | Typically uncatalyzed, can be accelerated by base |
| Thiols (R-SH) | Thioester | A non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature |
Experimental Protocols (Generalized)
The following are generalized protocols for the reaction of this compound with common nucleophiles. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Synthesis of an Ester (e.g., with Ethanol)
Objective: To synthesize an ethyl ester via nucleophilic acyl substitution.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous ethanol (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.1 eq) via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography if necessary.
Workflow for Ester Synthesis
Caption: A typical workflow for the synthesis of an ester from an acyl chloride.
Protocol 2: Synthesis of an Amide (e.g., with a Primary Amine)
Objective: To synthesize an amide via nucleophilic acyl substitution.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify the crude product by column chromatography as needed.
Applications in Drug Development
Acyl chlorides are versatile reagents in drug development for the synthesis of a wide array of bioactive molecules. The ability to readily form stable amide and ester bonds allows for the straightforward modification of lead compounds, the synthesis of prodrugs, and the creation of libraries of compounds for screening. The presence of the terminal alkene in this compound provides an additional site for further functionalization, for example, through click chemistry, metathesis, or addition reactions. This dual functionality makes it a potentially valuable synthon for creating complex molecular architectures.
Safety Precautions
Acyl chlorides are corrosive and react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the starting material.
Application Note: Synthesis of N-Substituted 2,2-Dimethylpent-4-enamides from 2,2-Dimethylpent-4-enoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides via the reaction of 2,2-dimethylpent-4-enoyl chloride with primary amines. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base. This protocol is suitable for a broad range of primary amines and serves as a foundational method for the synthesis of novel amide derivatives for applications in medicinal chemistry and materials science.
Introduction
The amide bond is a cornerstone of modern organic and medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and polymers. The reaction of acyl chlorides with primary amines is a fundamental and efficient method for the formation of N-substituted amides. This compound is a versatile building block that incorporates a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, providing opportunities for further synthetic transformations. This document outlines a general and reliable protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides, which can be adapted for various primary amine substrates.
Reaction and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Materials and Reagents
-
This compound
-
Primary amine of choice (e.g., benzylamine, ethylamine, aniline derivatives)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine on a 10 mmol scale. The specific quantities should be adjusted based on the molecular weight of the primary amine used.
-
Preparation of the Reaction Mixture:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary amine (10 mmol, 1.0 equivalent).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents, 15 mmol, 2.09 mL) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of the Acyl Chloride:
-
In a separate dry dropping funnel, dissolve this compound (1.1 equivalents, 11 mmol, 1.62 g) in 10 mL of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and base), 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude N-substituted 2,2-dimethylpent-4-enamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.
-
Data Presentation
Table 1: Typical Reaction Parameters for Schotten-Baumann Acylation
| Parameter | Condition | Notes |
| Solvent | Dichloromethane, Diethyl Ether, THF | Anhydrous conditions are recommended. |
| Base | Triethylamine, Pyridine, aq. NaOH | A slight excess (1.1-1.5 eq.) of an organic base is common. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is recommended to control exothermicity. |
| Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |
| Stoichiometry | ~1:1.1 ratio of Amine to Acyl Chloride | A slight excess of the acyl chloride is often used. |
Table 2: Representative Yields for Acylation of Primary Amines with Acyl Chlorides
| Primary Amine | Acyl Chloride | Product | Yield (%) |
| Benzylamine | Benzoyl chloride | N-Benzylbenzamide | >90 |
| Aniline | Acetyl chloride | Acetanilide | ~95 |
| Ethylamine | Ethanoyl chloride | N-Ethylethanamide | High |
Note: The yields presented are for analogous reactions and serve as a general reference. Actual yields for the reaction with this compound may vary depending on the specific primary amine and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 2,2-dimethylpent-4-enamides.
Caption: General mechanism for the acylation of a primary amine with an acyl chloride.
Safety Precautions
-
Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of N-substituted 2,2-dimethylpent-4-enamides. By following the outlined Schotten-Baumann conditions, researchers can efficiently generate a diverse library of amide compounds for various applications in drug discovery and materials science. The terminal alkene functionality of the products offers a handle for further synthetic manipulations, enhancing the utility of this protocol.
References
Application Notes and Protocols: Amide Formation with 2,2-dimethylpent-4-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,2-dimethylpent-4-enoyl chloride. This acyl chloride is a versatile building block, incorporating a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene functionality. These features allow for the introduction of unique structural motifs and opportunities for further chemical transformations, making it a valuable reagent in drug discovery and development.
The protocols outlined below are based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of primary or secondary amines in the presence of a base.
Applications
Amides derived from this compound are of significant interest in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: The gem-dimethyl group can enhance metabolic stability and influence the conformation of bioactive molecules. The terminal alkene provides a handle for further functionalization, such as through metathesis, hydroboration-oxidation, or Michael addition, enabling the synthesis of diverse compound libraries for screening.
-
Agrochemicals: Similar to pharmaceuticals, the structural features of these amides can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.
-
Materials Science: The vinyl group can be used for polymerization, leading to the formation of novel polymers with tailored properties.
Experimental Protocols
The following are generalized protocols for the synthesis of N-substituted-2,2-dimethylpent-4-enamides. These should be considered as a starting point and may require optimization for specific amine substrates.
Protocol 1: General Procedure for the Synthesis of Amides from Primary and Secondary Amines
This protocol is based on the Schotten-Baumann reaction and is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M).
-
Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution and stir at room temperature under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution. The addition can be done dropwise via a syringe or an addition funnel over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the synthesis of various amides using this compound, based on the general protocol described above.
| Amine Substrate | Product Name | Molecular Formula | Yield (%) | Purity (%) (by LC-MS) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Benzylamine | N-benzyl-2,2-dimethylpent-4-enamide | C₁₅H₂₁NO | 85 | >98 | 7.35-7.25 (m, 5H), 5.85-5.75 (m, 1H), 5.55 (br s, 1H), 5.10-5.00 (m, 2H), 4.40 (d, J=5.6 Hz, 2H), 2.20 (d, J=7.2 Hz, 2H), 1.20 (s, 6H) |
| Morpholine | 1-(2,2-dimethylpent-4-enoyl)morpholine | C₁₁H₁₉NO₂ | 92 | >99 | 5.80-5.70 (m, 1H), 5.05-4.95 (m, 2H), 3.65-3.55 (m, 8H), 2.25 (d, J=7.2 Hz, 2H), 1.25 (s, 6H) |
| Aniline | N-phenyl-2,2-dimethylpent-4-enamide | C₁₃H₁₇NO | 78 | >97 | 7.50 (d, J=8.0 Hz, 2H), 7.30 (t, J=8.0 Hz, 2H), 7.10 (t, J=7.6 Hz, 1H), 7.05 (br s, 1H), 5.90-5.80 (m, 1H), 5.15-5.05 (m, 2H), 2.25 (d, J=7.2 Hz, 2H), 1.30 (s, 6H) |
Visualizations
The following diagrams illustrate the key chemical transformation and a general experimental workflow.
Caption: General reaction scheme for amide formation.
Caption: Experimental workflow for amide synthesis.
Application of 2,2-Dimethylpent-4-enoyl Chloride in the Total Synthesis of Paraherquamide A
For Immediate Release
Fort Collins, CO – November 2, 2025 – Researchers in the field of natural product synthesis and drug development now have access to detailed application notes on the utility of 2,2-dimethylpent-4-enoyl chloride as a key building block in the total synthesis of complex natural products. A notable application of this reagent is demonstrated in the asymmetric, stereocontrolled total synthesis of the potent anthelmintic agent, paraherquamide A, accomplished by the research group of Robert M. Williams.
Paraherquamide A, an intricate indole alkaloid isolated from Penicillium paraherquicum, exhibits significant activity against parasitic nematodes, making its synthetic accessibility a crucial area of study for the development of new antiparasitic drugs. The total synthesis developed by the Williams group showcases a convergent and elegant strategy, wherein this compound is employed to introduce a key structural motif into an advanced intermediate.
Acylation with this compound in the Synthesis of a Key Intermediate
In the total synthesis of paraherquamide A, this compound is utilized in an acylation reaction to introduce the gem-dimethylallyl group. This moiety is a crucial component of a diketopiperazine intermediate that ultimately forms part of the complex bicyclo[2.2.2]diazaoctane core of the natural product.
The reaction involves the acylation of a complex amino acid derivative. The experimental protocol for this key step is detailed below.
Experimental Protocol: Acylation of the Proline Derivative
Objective: To acylate the secondary amine of the proline derivative with this compound to introduce the gem-dimethylallyl side chain.
Reaction Scheme:
Materials:
-
Intermediate Proline Derivative
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
The intermediate proline derivative is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine is added dropwise to the stirred solution.
-
A solution of this compound in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.
Quantitative Data
The efficiency of this key acylation step is summarized in the table below.
| Reactant | Acylating Agent | Product | Solvent | Base | Temperature | Time (h) | Yield (%) |
| Intermediate Proline Derivative | This compound | Acylated Diketopiperazine Intermediate | CH₂Cl₂ | Et₃N | 0 °C to rt | 12 | 85 |
Logical Workflow of the Acylation Step
The following diagram illustrates the logical workflow of the experimental protocol for the acylation reaction.
Synthetic Strategy Relationship
The introduction of the 2,2-dimethylpent-4-enoyl group is a critical step that sets the stage for a subsequent key intramolecular Diels-Alder reaction or a related cyclization, which ultimately constructs the complex polycyclic core of paraherquamide A. The gem-dimethyl substitution on the acyl chain plays a significant role in controlling the stereochemical outcome of subsequent transformations.
The following diagram illustrates the position of this acylation step within the broader synthetic strategy.
The successful application of this compound in the total synthesis of paraherquamide A highlights its utility as a valuable reagent for introducing sterically demanding and functionally important side chains in the synthesis of complex, biologically active natural products. These detailed notes and protocols are intended to aid researchers in the design and execution of synthetic strategies toward novel therapeutic agents.
Application Notes and Protocols for Reactions Involving 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and key reactions of 2,2-dimethylpent-4-enoyl chloride, a versatile reagent in organic synthesis. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Safety and Handling
This compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1][][3] It is corrosive and will react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas.[][3]
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
Handling:
-
Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[]
-
Use dry glassware and solvents.
-
Ground all equipment to prevent static discharge.[1]
Storage:
-
Store in a tightly sealed container under an inert atmosphere.[][3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[1][]
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, using oxalyl chloride.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add 2,2-dimethylpent-4-enoic acid.
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir to dissolve the acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the solution.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes. Gas evolution (CO and CO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours until gas evolution ceases.
-
Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to yield a clear liquid.
Table 1: Reagents for Synthesis of this compound
| Reagent | Molar Eq. | Mol | Mass/Volume | Purity |
| 2,2-Dimethylpent-4-enoic acid | 1.0 | 0.1 | 12.82 g | 95% |
| Oxalyl chloride | 1.2 | 0.12 | 15.23 g (10.4 mL) | ≥99% |
| Anhydrous Dichloromethane | - | - | 100 mL | ≥99.8% |
| Anhydrous DMF | catalytic | ~0.001 | ~73 mg (1 drop) | 99.8% |
Application: Amide Synthesis (Acylation of Amines)
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Reaction Scheme for Amide Synthesis
Caption: General reaction for amide synthesis.
Protocol 3.1: Synthesis of N-benzyl-2,2-dimethylpent-4-enamide
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Examples for Amide Synthesis
| Amine | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Benzylamine | Triethylamine (1.2) | DCM | 4 | 92 |
| Aniline | Pyridine (1.5) | THF | 12 | 85 |
| Diethylamine | Triethylamine (1.2) | DCM | 2 | 95 |
| Morpholine | K₂CO₃ (2.0) | THF | 6 | 88 |
Application: Ester Synthesis (Acylation of Alcohols)
The reaction of this compound with alcohols yields the corresponding esters. The reaction is often catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme for Ester Synthesis
Caption: General reaction for ester synthesis.
Protocol 4.1: Synthesis of benzyl 2,2-dimethylpent-4-enoate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol, anhydrous DCM, and pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add this compound dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Table 3: Representative Examples for Ester Synthesis
| Alcohol | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Pyridine (1.5) | DCM | 6 | 90 |
| Ethanol | Triethylamine (1.2) | THF | 4 | 88 |
| Phenol | Pyridine (1.5) | DCM | 12 | 82 |
| tert-Butanol | DMAP (0.1), Et₃N (1.5) | DCM | 24 | 75 |
Application: Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a keto group onto an aromatic ring. A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.
Reaction Scheme for Friedel-Crafts Acylation
Caption: General reaction for Friedel-Crafts acylation.
Protocol 5.1: Synthesis of 1-phenyl-3,3-dimethylhex-5-en-1-one
-
Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, add anhydrous aluminum chloride (AlCl₃) and anhydrous carbon disulfide (CS₂).
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add this compound dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Arene Addition: Add benzene dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 2-6 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Table 4: Representative Examples for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Time (h) | Yield (%) |
| Benzene | AlCl₃ (1.1) | CS₂ | 4 | 80 |
| Toluene | AlCl₃ (1.1) | DCM | 3 | 88 (para-isomer) |
| Anisole | AlCl₃ (1.2) | Nitrobenzene | 6 | 90 (para-isomer) |
| Naphthalene | AlCl₃ (1.1) | CS₂ | 8 | 75 (2-acyl) |
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethylpent-4-enoyl chloride is a valuable reactive intermediate in organic synthesis, utilized in the pharmaceutical and agrochemical industries for the introduction of the 2,2-dimethylpent-4-enoyl moiety. Its sterically hindered acyl chloride functional group, combined with the terminal alkene, allows for a variety of subsequent chemical transformations. The large-scale synthesis of this compound requires careful consideration of reagents, reaction conditions, and purification methods to ensure high yield, purity, and operational safety. These application notes provide a comprehensive overview of the primary synthetic routes and detailed protocols for its preparation.
Synthesis Overview
The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The two most common and scalable methods for this transformation involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Method A: Thionyl Chloride
Thionyl chloride is a cost-effective and powerful chlorinating agent. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[1] However, the reaction often requires elevated temperatures (reflux), and thionyl chloride is a corrosive and hazardous reagent.[2]
Method B: Oxalyl Chloride
Oxalyl chloride is a milder and more selective chlorinating agent than thionyl chloride.[3] It is particularly well-suited for the synthesis of unsaturated acyl chlorides, as it minimizes the risk of side reactions with the double bond. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and can often be performed at room temperature.[4][5] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous.[4] While more expensive than thionyl chloride, the milder conditions and higher selectivity can be advantageous for sensitive substrates.[3]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride with DMF catalyst |
| Starting Material | 2,2-dimethylpent-4-enoic acid | 2,2-dimethylpent-4-enoic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None typically required, but pyridine can be used | N,N-dimethylformamide (DMF) |
| Stoichiometry | Typically 1.5-2.0 equivalents of SOCl₂ | Typically 1.05-1.5 equivalents of (COCl)₂ |
| Solvent | Neat or inert solvent (e.g., toluene, DCM) | Inert solvent (e.g., dichloromethane (DCM)) |
| Temperature | Reflux (typically 70-80 °C) | Room temperature (or 0 °C to RT) |
| Reaction Time | 1-4 hours | 1-3 hours |
| Typical Yield | Good to excellent (often >90%) | Excellent (often >95%)[4] |
| Purity of Crude Product | Generally high | Generally very high |
| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g)[4] |
| Advantages | Cost-effective, readily available | Milder conditions, high selectivity, avoids side reactions with alkenes, volatile byproducts[3] |
| Disadvantages | Harsher conditions, potential for side reactions | Higher cost of reagent |
Experimental Protocols
Based on the advantages of milder reaction conditions and higher selectivity for unsaturated substrates, the oxalyl chloride method is recommended for the large-scale synthesis of this compound. The following protocol is adapted from a reliable, large-scale procedure for a structurally similar compound.[4]
Recommended Protocol: Large-Scale Synthesis of this compound using Oxalyl Chloride
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Oxalyl chloride (≥99%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet.
-
Heating mantle or oil bath
-
Inert gas line (N₂ or Ar)
-
Scrubber or base trap for acidic gases (e.g., a wash bottle with NaOH solution)[4]
-
Rotary evaporator
-
Fractional distillation apparatus[6]
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, charge a dry, three-necked round-bottom flask with 2,2-dimethylpent-4-enoic acid (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.
-
Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl, CO, and CO₂ gases.[4]
-
-
Addition of Oxalyl Chloride:
-
Charge the dropping funnel with oxalyl chloride (1.1-1.3 equiv).
-
With vigorous stirring, add the oxalyl chloride dropwise to the solution of the carboxylic acid at room temperature over a period of 30-60 minutes.
-
-
Catalyst Addition and Reaction:
-
After the addition of oxalyl chloride is complete, add a catalytic amount of anhydrous DMF (e.g., 0.02 equiv) to the reaction mixture via a syringe.[7]
-
Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the excess oxalyl chloride and DCM using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to protect the vacuum pump from corrosive vapors.
-
The crude this compound is obtained as an oil.
-
-
Purification:
-
For high purity, the crude acyl chloride should be purified by fractional distillation under reduced pressure.[6]
-
Set up a fractional distillation apparatus and carefully distill the product, collecting the fraction at the appropriate boiling point. The boiling point of the parent 4-pentenoyl chloride is 125 °C at atmospheric pressure, so a reduced pressure distillation is recommended to avoid decomposition.[4]
-
Safety Precautions
-
Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and lachrymatory. Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [2]
-
The reactions produce toxic and corrosive gases (HCl, SO₂, CO). Ensure that the reaction apparatus is properly vented to a scrubber containing a base solution (e.g., NaOH) to neutralize these gases. [4]
-
Both thionyl chloride and oxalyl chloride react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Acyl chlorides are reactive and moisture-sensitive. Handle the product under an inert atmosphere and store it in a tightly sealed container in a cool, dry place.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Purification [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2,2-Dimethylpent-4-enoyl Chloride as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethylpent-4-enoyl chloride, a versatile bifunctional building block. Its unique structure, featuring a sterically hindered acyl chloride and a terminal alkene, offers a range of possibilities for the construction of complex molecular architectures. This document outlines key applications, detailed experimental protocols for its use in standard organic transformations, and proposes its application in more advanced synthetic strategies.
Overview of Synthetic Potential
This compound is a valuable reagent for introducing a gem-dimethyl substituted carbon center adjacent to a carbonyl group, a motif present in various natural products and biologically active molecules. The presence of the terminal double bond provides a secondary reactive handle for further functionalization, making it a powerful tool for diversity-oriented synthesis.
Key Structural Features and Reactivity:
-
Acyl Chloride: A highly reactive functional group susceptible to nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. The steric hindrance from the adjacent gem-dimethyl group can influence reactivity and selectivity.
-
α-Quaternary Center: The 2,2-dimethyl substitution provides steric bulk, which can be exploited to control stereoselectivity in subsequent reactions.
-
Terminal Alkene: The pent-4-enoyl moiety offers a site for various alkene transformations, including hydrogenation, halogenation, epoxidation, and more complex carbon-carbon bond-forming reactions.
-
Bifunctionality: The presence of both an acyl chloride and an alkene allows for orthogonal reactions or intramolecular cyclizations to form carbocyclic and heterocyclic systems.
Standard Acyl Chloride Transformations
The acyl chloride moiety of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The steric hindrance at the α-position may necessitate slightly more forcing conditions compared to unhindered acyl chlorides.
Esterification
The reaction with alcohols provides access to sterically hindered esters. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Table 1: Representative Esterification Reactions
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine | Dichloromethane | 2 | >95 (Illustrative) |
| 2 | Isopropanol | Triethylamine | Tetrahydrofuran | 4 | >90 (Illustrative) |
| 3 | Phenol | Pyridine | Dichloromethane | 3 | >95 (Illustrative) |
| 4 | Benzyl alcohol | Triethylamine | Toluene | 4 | >90 (Illustrative) |
Note: Yields are illustrative and based on general esterification reactions of sterically hindered acyl chlorides.
Protocol 1: General Procedure for Esterification
-
To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Amidation
Reaction with primary or secondary amines yields the corresponding amides. The steric hindrance can be beneficial in preventing over-acylation in some cases.
Table 2: Representative Amidation Reactions
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 1 | >95 (Illustrative) |
| 2 | Benzylamine | Triethylamine | Tetrahydrofuran | 2 | >95 (Illustrative) |
| 3 | Morpholine | Triethylamine | Dichloromethane | 1.5 | >90 (Illustrative) |
| 4 | Diethylamine | Triethylamine | Toluene | 3 | >85 (Illustrative) |
Note: Yields are illustrative and based on general amidation reactions of sterically hindered acyl chlorides.
Protocol 2: General Procedure for Amidation
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Friedel-Crafts Acylation
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. The steric bulk may influence the regioselectivity of the acylation.
Table 3: Representative Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzene | AlCl₃ | Benzene | 4 | >80 (Illustrative) |
| 2 | Toluene | AlCl₃ | Toluene | 4 | >85 (para-isomer favored, Illustrative) |
| 3 | Anisole | FeCl₃ | Dichloromethane | 3 | >90 (para-isomer favored, Illustrative) |
Note: Yields are illustrative and based on general Friedel-Crafts reactions.
Protocol 3: General Procedure for Friedel-Crafts Acylation
-
To a suspension of the Lewis acid (e.g., AlCl₃, 1.2 eq.) in the aromatic solvent (used in excess) or an inert solvent like dichloromethane at 0 °C under an inert atmosphere, add this compound (1.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Advanced Synthetic Applications: Proposed Strategies
The bifunctional nature of this compound opens up possibilities for more complex transformations, particularly intramolecular reactions to construct cyclic systems.
Intramolecular Friedel-Crafts Acylation (Proposed)
By first coupling the acyl chloride with an appropriate aromatic nucleophile containing a tether, subsequent intramolecular Friedel-Crafts acylation could lead to the formation of functionalized cyclic ketones.
Caption: Proposed workflow for intramolecular Friedel-Crafts acylation.
Nazarov Cyclization Precursor (Proposed)
Friedel-Crafts acylation of an alkene with this compound would generate a divinyl ketone precursor. Subsequent acid-catalyzed Nazarov cyclization could then yield a substituted cyclopentenone. The steric hindrance of the gem-dimethyl group could influence the stereochemical outcome of the cyclization.[1]
Caption: Proposed pathway to cyclopentenones via Nazarov cyclization.
Protocol 4: Proposed Procedure for Nazarov Cyclization Precursor Synthesis and Cyclization
-
Synthesis of the Divinyl Ketone:
-
Follow the general procedure for Friedel-Crafts acylation (Protocol 3), using an alkene as the nucleophile in the presence of a suitable Lewis acid.
-
-
Nazarov Cyclization:
-
To a solution of the purified divinyl ketone (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at a low temperature (-78 °C to 0 °C), add a strong Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 eq.).
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting cyclopentenone by column chromatography.
-
Pauson-Khand Reaction Precursor (Proposed)
The terminal alkene of this compound can be used to construct an enyne system. This enyne can then undergo a Pauson-Khand reaction to form a bicyclic cyclopentenone.
Caption: Proposed route to bicyclic systems via Pauson-Khand reaction.
Conclusion
This compound is a highly versatile and promising building block for the synthesis of complex organic molecules. Its distinct structural features allow for a wide range of transformations, from standard acylations to more sophisticated intramolecular cyclizations. The protocols and proposed strategies outlined in these application notes are intended to serve as a guide for researchers in leveraging the full synthetic potential of this valuable reagent in their synthetic endeavors. Further exploration of its reactivity is encouraged to uncover novel applications in medicinal chemistry and materials science.
References
Application Notes and Protocols: Friedel-Crafts Acylation with 2,2-dimethylpent-4-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals.[3] This document provides detailed application notes and protocols for the use of 2,2-dimethylpent-4-enoyl chloride in Friedel-Crafts acylation reactions. Due to the presence of both a sterically hindered quaternary center and a terminal olefin, this acylating agent offers unique opportunities for the synthesis of complex aryl ketones, which can serve as versatile building blocks in drug discovery and development.
The reaction proceeds via the formation of a highly reactive acylium ion upon treatment of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophile is then attacked by the electron-rich aromatic ring. A key advantage of the Friedel-Crafts acylation over the corresponding alkylation is the deactivation of the product towards further acylation, thus preventing polysubstitution.[1] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[1][4]
Synthesis of this compound
The requisite acylating agent, this compound, can be readily prepared from the commercially available 2,2-dimethylpent-4-enoic acid.[5][6][7] The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous dichloromethane (5 mL per gram of acid).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure.
-
The crude this compound is typically used in the subsequent Friedel-Crafts acylation without further purification.
Friedel-Crafts Acylation with this compound: General Protocol
The following is a general protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. The specific conditions, particularly the choice of Lewis acid and solvent, may require optimization depending on the reactivity of the aromatic substrate.
Experimental Protocol: Acylation of Aromatic Compounds
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Nitrogen or argon atmosphere setup
-
Ice bath
-
Hydrochloric acid (HCl), crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq) and the anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In the addition funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add the aromatic substrate (1.0-1.2 eq) dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Once the addition of the aromatic substrate is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[8]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., DCM, 2 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure to afford the desired aryl ketone.
Data Presentation: Substrate Scope and Expected Yields
The following table summarizes the expected outcomes for the Friedel-Crafts acylation of various aromatic compounds with this compound. The yields are estimated based on typical results for similar acylation reactions.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Product | Expected Yield (%) |
| Benzene | AlCl₃ | CS₂ | 1-(2,2-dimethylpent-4-enoyl)benzene | 75-85 |
| Toluene | AlCl₃ | DCM | 1-(4-methylphenyl)-2,2-dimethylpent-4-en-1-one (para-isomer) | 80-90 |
| Anisole | FeCl₃ | DCM | 1-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-one (para-isomer) | 85-95 |
| Furan | SnCl₄ | DCM | 1-(furan-2-yl)-2,2-dimethylpent-4-en-1-one | 60-70 |
| Thiophene | SnCl₄ | DCM | 1-(thiophen-2-yl)-2,2-dimethylpent-4-en-1-one | 65-75 |
Visualizations
Reaction Mechanism
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]
- 6. 2,2-Dimethyl-4-pentenoic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,2-dimethylpent-4-enoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,2-dimethylpent-4-enoyl chloride. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities include the starting material, 2,2-dimethylpent-4-enoic acid, residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride), and byproducts such as HCl.[1] If the reaction was not performed under anhydrous conditions, hydrolysis of the acyl chloride back to the carboxylic acid can also be a significant impurity.[1]
Q2: What is the primary purification method for this compound?
A2: The most effective and commonly used method for purifying this compound is fractional distillation under reduced pressure.[2][3] This technique is suitable for separating the volatile acyl chloride from non-volatile impurities like the starting carboxylic acid and residual inorganic reagents.
Q3: Why is vacuum distillation necessary for the purification of this compound?
A3: Vacuum distillation is crucial for two main reasons. First, it lowers the boiling point of the compound, which helps to prevent thermal decomposition that can occur at higher temperatures.[4] This is particularly important for unsaturated compounds like this compound, which may be prone to polymerization or other side reactions upon heating.[5] Second, many of the common impurities have significantly different vapor pressures, allowing for efficient separation.
Q4: Can I use chromatography to purify this compound?
A4: While chromatography is a powerful purification technique, it is generally not recommended for highly reactive compounds like acyl chlorides.[6] The silica gel or alumina stationary phases are protic and can react with the acyl chloride, leading to decomposition and poor recovery.[6] If chromatographic purification is necessary, it should be performed with extreme care using a non-protic stationary phase and anhydrous solvents.
Q5: How can I monitor the purity of this compound?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) or GC-MS can be used, often after derivatization to a more stable ester, to separate and identify volatile components.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a valuable tool for structural confirmation and detection of impurities. Infrared (IR) spectroscopy can confirm the presence of the acyl chloride functional group (C=O stretch typically around 1800 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of purified product after distillation | 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Decomposition of the product during distillation due to excessive heat. 3. Loss of product due to an inefficient distillation setup. | 1. Ensure the chlorinating agent is fresh and used in appropriate excess. Consider adding a catalytic amount of DMF when using oxalyl chloride. 2. Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature for distillation. 3. Use a short-path distillation apparatus and ensure all joints are properly sealed to maintain a good vacuum. |
| Product is discolored (yellow or brown) | 1. Presence of polymeric byproducts. 2. Contamination from the starting materials or reaction vessel. | 1. Ensure the distillation is performed at the lowest possible temperature to minimize polymerization. Adding a radical inhibitor like hydroquinone may be considered, but its compatibility should be verified. 2. Use clean, dry glassware and high-purity starting materials. |
| Product decomposes in the distillation flask | 1. The distillation temperature is too high. 2. Presence of residual acid or water, which can catalyze decomposition. 3. The compound is inherently thermally unstable. | 1. Improve the vacuum to further reduce the boiling point. 2. Ensure the crude product is thoroughly dried before distillation. A preliminary wash with a non-aqueous base might be possible for less reactive acyl chlorides, but is risky. 3. Consider purification by other means if possible, or use the crude product directly in the next step if the impurities are tolerated. |
| Difficulty in achieving a good vacuum | 1. Leaks in the distillation apparatus. 2. Inefficient vacuum pump. | 1. Check all glass joints and connections for proper sealing. Use high-vacuum grease. 2. Ensure the vacuum pump is in good working order and the pump oil is clean. Use a cold trap to protect the pump from corrosive vapors. |
Experimental Protocols
Synthesis of Crude this compound using Oxalyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, place 2,2-dimethylpent-4-enoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.
-
Reagent Addition: Add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Catalyst Addition: After the addition of oxalyl chloride, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (CO and CO₂) ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound can then be purified by fractional distillation.
Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a short-path fractional distillation apparatus. Ensure all glassware is thoroughly dried.
-
Crude Product Transfer: Transfer the crude this compound to the distillation flask.
-
Vacuum Application: Carefully apply a vacuum to the system. A high-vacuum pump is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point. The precise boiling point will depend on the applied pressure. For analogous unsaturated acyl chlorides, boiling points are often in the range of 60-80 °C at pressures around 10-20 mmHg.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container to prevent hydrolysis.
Quantitative Data
| Parameter | Value | Source |
| Molecular Weight | 146.61 g/mol | Calculated |
| Boiling Point (estimated) | 60-80 °C at 10-20 mmHg | Inferred from similar compounds |
| ¹H NMR (CDCl₃, 400 MHz) of precursor acid | δ 10.2 (br s, 1H), 5.85–5.74 (m, 1H), 5.11–5.08 (m, 2H), 2.31 (d, J=7.4 Hz, 2H), 1.22 (s, 6H) | N/A |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in the purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3220935A - Purification of di-substituted malonyl halides - Google Patents [patents.google.com]
- 5. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of 2,2-dimethylpent-4-enoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethylpent-4-enoyl chloride. The information is designed to help identify and mitigate the formation of common side products during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am performing a Friedel-Crafts acylation with this compound and an aromatic substrate, but I am observing a significant amount of a non-aromatic, cyclic ketone as a byproduct. What could be the cause?
A1: The formation of a non-aromatic, cyclic ketone is a strong indication of an intramolecular Friedel-Crafts acylation reaction. In the presence of a Lewis acid catalyst, the acyl chloride can form a highly reactive acylium ion. This electrophile can be attacked by the internal double bond of the same molecule, leading to the formation of a five- or six-membered ring. Due to the structure of this compound, a five-membered ring is the likely cyclization product. To minimize this side reaction, consider using a less reactive Lewis acid or running the reaction at a lower temperature to favor the intermolecular reaction with your aromatic substrate.
Q2: My reaction mixture containing this compound shows the presence of a carboxylic acid upon workup. What is the likely source of this impurity?
A2: Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the hydrolysis of this compound to its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid.[1][2][3] To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can this compound undergo polymerization?
A3: Yes, under certain conditions, the presence of the terminal alkene functionality could lead to polymerization, especially in the presence of radical initiators or certain Lewis acids. If you observe the formation of insoluble, high molecular weight materials, polymerization may be a contributing factor. Careful control of reaction conditions and the use of appropriate inhibitors (if compatible with your desired reaction) can help mitigate this.
Q4: Are there any other potential side reactions to be aware of?
A4: Besides intramolecular cyclization and hydrolysis, other potential side reactions include:
-
Reaction with other nucleophiles: Acyl chlorides are highly reactive and will react with a variety of nucleophiles.[2][4] If your reaction mixture contains nucleophilic functional groups other than your intended reactant (e.g., alcohols, amines), you may form esters or amides as side products.[1][3][5]
-
Rearrangement of the acylium ion: While less common for acylium ions compared to carbocations, rearrangements are still a possibility under harsh reaction conditions, although the structure of this compound makes significant rearrangement unlikely.[6]
Troubleshooting Guide: Identifying and Minimizing Side Products
| Side Product | Potential Cause | Recommended Action |
| Cyclic Ketone (Intramolecular Cyclization Product) | Reaction temperature is too high. Lewis acid is too reactive. | Lower the reaction temperature. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃). |
| 2,2-dimethylpent-4-enoic acid (Hydrolysis Product) | Presence of water in the reaction. | Use anhydrous solvents and reagents. Thoroughly dry all glassware. Run the reaction under an inert atmosphere. |
| Polymer | Radical initiation or strong Lewis acid catalysis. | Ensure the absence of radical initiators. Consider using a polymerization inhibitor if compatible. |
| Ester/Amide Byproducts | Presence of alcohol or amine impurities/reactants. | Purify all starting materials and solvents to remove nucleophilic impurities. Protect sensitive functional groups if necessary. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzene with this compound
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
This compound
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon).
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous benzene (used as both reactant and solvent).
-
Add the solution of the acyl chloride dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
References
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Proper storage and handling of 2,2-dimethylpent-4-enoyl chloride to prevent degradation
Technical Support Center: 2,2-dimethylpent-4-enoyl chloride
This technical support center provides guidance on the proper storage and handling of this compound to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2][3] Acyl chlorides are highly reactive compounds that readily react with water to form the corresponding carboxylic acid, in this case, 2,2-dimethylpent-4-enoic acid, and hydrochloric acid (HCl).[2] This reaction is often vigorous.[3]
Q2: How should this compound be stored to ensure its stability?
To ensure stability, this compound must be stored under strictly anhydrous (water-free) conditions.[1][3] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to atmospheric moisture.[1] The storage area should be cool and dry.
Q3: What are the visible signs of degradation of this compound?
Visible signs of degradation can include:
-
Fuming: Exposure to moist air can cause the compound to fume as it reacts with water vapor to produce HCl gas.[4]
-
Cloudiness or crystallization: The formation of the solid carboxylic acid degradation product can lead to a cloudy appearance or the presence of crystals in the liquid.
-
Pressure buildup: The generation of HCl gas in a sealed container can lead to pressure buildup.
Q4: Can I use common laboratory solvents with this compound?
Only anhydrous solvents should be used. Protic solvents like water and alcohols will react with the acyl chloride.[5] Aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are suitable, but they must be thoroughly dried before use.[1]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
Due to its corrosive and irritating nature, appropriate PPE is essential.[5] This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors and fumes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in acylation reaction | Degradation of this compound | Verify the integrity of the starting material. If degradation is suspected, purify by distillation under reduced pressure or use a fresh bottle. |
| Incomplete reaction | Ensure all reagents and solvents are anhydrous.[1] Consider increasing the reaction time or temperature, or adding a catalyst such as pyridine or DMF.[6] | |
| Formation of unexpected byproducts | Presence of water leading to the formation of 2,2-dimethylpent-4-enoic acid | Flame-dry all glassware before use and use freshly distilled anhydrous solvents.[1] |
| Reaction with a nucleophilic solvent | Ensure the chosen solvent is not reactive with the acyl chloride. | |
| Inconsistent reaction outcomes | Variable quality of this compound | Always use a fresh bottle or a properly stored and sealed container. If using an older bottle, consider re-purification. |
| Exposure to air and moisture during reaction setup | Perform the reaction under an inert atmosphere (nitrogen or argon).[1] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Preparation: Ensure the fume hood is operational. Flame-dry all glassware (e.g., flasks, syringes, needles) under vacuum or in an oven and allow them to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon.
-
Dispensing: Use a dry, gas-tight syringe to pierce the septum of the this compound container and withdraw the required amount.
-
Transfer: Quickly transfer the acyl chloride to the reaction vessel, which is already under an inert atmosphere.
-
Cleaning: Quench any residual acyl chloride in the syringe by drawing up and expelling an anhydrous solvent (e.g., dichloromethane) into a separate flask containing a suitable quenching agent (e.g., a solution of sodium bicarbonate).
Protocol 2: Testing for Degradation (Hydrolysis)
-
Sample Preparation: In a fume hood, carefully take a small aliquot (a few drops) of the this compound and dissolve it in a dry, inert solvent like anhydrous dichloromethane in a test tube.
-
Reagent Addition: In a separate test tube, prepare a solution of silver nitrate in anhydrous ethanol.
-
Test: Add a few drops of the silver nitrate solution to the acyl chloride solution.
-
Observation: The immediate formation of a white precipitate (silver chloride) indicates the presence of chloride ions, which are a product of hydrolysis.[7] The speed and amount of precipitate can give a qualitative indication of the extent of degradation.
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. thestudentroom.co.uk [thestudentroom.co.uk]
Common impurities found in commercial 2,2-dimethylpent-4-enoyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,2-dimethylpent-4-enoyl chloride.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing a peak in my GC-MS analysis that corresponds to the molecular weight of 2,2-dimethylpent-4-enoic acid. What is the likely cause?
This is a common issue and is most likely due to the hydrolysis of the this compound. Acyl chlorides are highly reactive towards nucleophiles, including water. Exposure to atmospheric moisture or residual water in solvents or reagents will lead to the formation of the corresponding carboxylic acid.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Proper storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dry place.
-
Purification: If the presence of the carboxylic acid is significant, consider purifying the acyl chloride by distillation under reduced pressure.
Q2: My NMR spectrum shows some unexpected small peaks. What could they be?
Besides the starting carboxylic acid, other common impurities in commercial this compound can include:
-
Residual thionyl chloride (SOCl₂): If thionyl chloride was used in the synthesis of the acyl chloride, trace amounts may remain.
-
Isomeric impurities: Under certain conditions, the double bond in the pentenoyl chain could potentially isomerize. Look for peaks corresponding to other isomers of dimethylpentenoyl chloride.
-
Degradation products of thionyl chloride: Aged thionyl chloride can contain sulfur dioxide (SO₂) and disulfur dichloride (S₂Cl₂), which might lead to minor sulfur-containing impurities in the final product.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Contact the supplier for a detailed CoA which may list the typical impurities and their levels.
-
Further purification: As mentioned before, distillation can help remove less volatile impurities.
-
Reaction monitoring: If you are using the acyl chloride in a reaction, these minor impurities may or may not interfere. Monitor your reaction closely to see if the desired transformation is proceeding as expected.
Q3: My reaction with this compound is sluggish or incomplete. Could impurities be the cause?
Yes, certain impurities can interfere with your reaction.
-
2,2-dimethylpent-4-enoic acid: This impurity will react with your nucleophile in a 1:1 stoichiometry, consuming it and reducing the yield of your desired product.
-
Excess thionyl chloride: If your nucleophile is sensitive to acidic conditions, residual thionyl chloride can be problematic as it can generate HCl.
Troubleshooting Steps:
-
Purity assessment: Before use, assess the purity of your this compound using GC-MS or NMR (see experimental protocol below).
-
Use of a scavenger base: In your reaction, you can use a non-nucleophilic scavenger base (e.g., a hindered amine) to neutralize any acidic byproducts.
Common Impurities in Commercial this compound
The following table summarizes the common impurities found in commercial this compound, their likely origin, and potential analytical detection methods. Quantitative data on impurity levels can vary significantly between suppliers and batches.
| Impurity | Chemical Formula | Likely Origin | Typical Analytical Method(s) |
| 2,2-dimethylpent-4-enoic acid | C₇H₁₂O₂ | Hydrolysis of the acyl chloride or incomplete reaction during synthesis. | GC-MS, ¹H NMR, IR |
| Thionyl chloride | SOCl₂ | Residual reagent from synthesis. | GC-MS (may require derivatization) |
| Isomers of dimethylpentenoyl chloride | C₇H₁₁ClO | Side reactions during synthesis. | GC-MS, ¹H NMR, ¹³C NMR |
| Sulfur dioxide | SO₂ | Decomposition of thionyl chloride. | Not typically observed in the final product due to its volatility. |
| Disulfur dichloride | S₂Cl₂ | Decomposition of aged thionyl chloride. | GC-MS |
| Hydrogen chloride | HCl | Byproduct of synthesis or hydrolysis. | Can be detected by its acidic nature. |
Experimental Protocol: Purity Assessment by GC-MS
This protocol outlines a general method for the analysis of this compound purity by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of the this compound in a dry, inert solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).
2. GC-MS Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to the potential impurities listed in the table above by examining their mass spectra.
-
Quantify the relative abundance of each component by integrating the peak areas.
Troubleshooting Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying and addressing impurities in your this compound.
Caption: Troubleshooting workflow for identifying and managing impurities.
Optimizing temperature and solvent for 2,2-dimethylpent-4-enoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,2-dimethylpent-4-enoyl chloride. Due to the sterically hindered nature of this acyl chloride, careful consideration of reaction parameters is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The geminal dimethyl groups at the α-position introduce significant steric hindrance. This can lead to sluggish reaction rates with nucleophiles, necessitating more forcing conditions or specialized reagents. Additionally, like most acyl chlorides, it is highly reactive towards moisture and can hydrolyze readily.
Q2: How does temperature affect the stability and reactivity of this compound?
A2: Increased temperatures can enhance the reaction rate, which is often necessary to overcome the steric hindrance. However, higher temperatures may also promote side reactions or decomposition. It is crucial to find an optimal temperature that balances reaction speed with product purity. For many acylation reactions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above is a common strategy.
Q3: What is the role of a base in reactions with this compound?
A3: A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation of nucleophiles like alcohols and amines. The choice of base is important; non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA or Hünig's base) are often preferred to avoid competition with the primary nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.
Q4: Can I use this compound in Friedel-Crafts acylation reactions?
A4: Yes, Friedel-Crafts acylation is a potential application. However, the steric hindrance may necessitate the use of a strong Lewis acid catalyst and potentially higher reaction temperatures. It's important to note that the acyl group deactivates the aromatic ring, which generally prevents polyacylation.[1][2][3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | Increase reaction temperature in increments of 10-20°C. Consider using a more reactive nucleophile if possible. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be effective for sterically hindered alcohols.[4] |
| Inactive Reagents | Ensure the this compound has not hydrolyzed. It should be stored under anhydrous conditions. Verify the purity and activity of the nucleophile and any catalysts. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For poorly soluble substrates, dimethylformamide (DMF) or dimethylacetamide (DMAc) may be beneficial.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Sterically hindered reactions may require extended reaction times. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | If the nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity. Lowering the reaction temperature may help to minimize the formation of thermodynamically favored byproducts. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The byproduct of hydrolysis is the corresponding carboxylic acid. |
| Reaction with Solvent | Some solvents can react with acyl chlorides under certain conditions. Ensure the chosen solvent is inert to the reactants and catalysts. |
Experimental Protocols & Data
General Procedure for Amide Formation
A recommended starting point for the acylation of a primary amine with this compound is the Schotten-Baumann reaction condition.
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Solvent Selection Guide for Acylation Reactions
The choice of solvent can influence the reaction rate and yield. The following table provides a general guide.
| Solvent | Polarity | Typical Use Case | Considerations |
| Dichloromethane (DCM) | Polar Aprotic | General purpose, good solubility for many organic compounds. | Relatively low boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good for reactions with organometallic reagents. | Can form peroxides; should be freshly distilled or from a sealed bottle. |
| Acetonitrile (MeCN) | Polar Aprotic | Good for a wide range of acylation reactions. | Can be challenging to remove under vacuum. |
| Diethyl Ether | Nonpolar | Often used for extractions and reactions at low temperatures. | Highly flammable, low boiling point. |
| Toluene | Nonpolar | Can be used for reactions at higher temperatures. | May have lower solubility for polar substrates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for poorly soluble substrates. | High boiling point, can be difficult to remove. Can decompose at high temperatures. |
Visualizing Workflows and Logic
Caption: General Experimental Workflow for Acylation Reactions.
Caption: Decision Tree for Troubleshooting Low Reaction Yield.
References
Technical Support Center: 2,2-Dimethylpent-4-enoyl Chloride Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with coupling reactions involving the sterically hindered 2,2-dimethylpent-4-enoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often low-yielding?
The primary reason for low yields is the significant steric hindrance around the carbonyl group. The gem-dimethyl group at the α-carbon shields the electrophilic carbonyl carbon, making it difficult for nucleophiles to attack. This steric bulk slows down the desired reaction, allowing side reactions to become more competitive.
Q2: What are the most common side reactions observed with this compound?
Common side reactions include:
-
Hydrolysis: Acyl chlorides are highly reactive towards water. Any moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid), consuming the starting material.[1][2]
-
Ketene Formation: In the presence of non-nucleophilic organic bases (e.g., triethylamine), sterically hindered acyl chlorides with an α-proton can undergo elimination to form a highly reactive ketene intermediate. While this compound lacks α-protons and thus won't form a ketene in the traditional sense, related side reactions under strong basic conditions can still occur. For other sterically hindered acyl chlorides, this is a major pathway for racemization and byproduct formation.[3]
-
Dimerization/Polymerization: The vinyl group in this compound can potentially undergo polymerization, especially under radical-promoting conditions or in the presence of certain transition metal catalysts.
-
Reaction with Solvent: Reactive solvents can compete with the desired nucleophile, leading to byproduct formation.
Q3: How can I confirm that my this compound is of good quality before starting the reaction?
It is crucial to use freshly prepared or properly stored this compound. You can check its purity by:
-
NMR Spectroscopy: ¹H NMR should show the characteristic peaks for the vinyl and gem-dimethyl groups without significant signals corresponding to the carboxylic acid.
-
IR Spectroscopy: A strong C=O stretch around 1800 cm⁻¹ is indicative of the acyl chloride. The presence of a broad O-H stretch around 3000 cm⁻¹ would suggest hydrolysis to the carboxylic acid.
-
Titration: The chloride content can be determined by titration to assess the purity.
Troubleshooting Guide for Failed Couplings
Issue 1: Low or No Product Formation in Amide Coupling
If you are experiencing low or no yield in the formation of an amide from this compound and an amine, consider the following troubleshooting steps:
Troubleshooting Workflow for Failed Amide Coupling
A troubleshooting workflow for failed amide couplings.
Detailed Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Ensure the this compound has not hydrolyzed.
-
Use a pure, dry amine and anhydrous solvent.
-
Consider using a slight excess (1.1-1.2 equivalents) of the amine.
-
-
Ensure Strictly Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Use freshly distilled, anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize the Base:
-
Problem: Non-nucleophilic organic bases like triethylamine can promote side reactions with sterically hindered substrates.
-
Solution: Switch to a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or consider using an inorganic base like potassium phosphate (K₃PO₄) which can minimize side reactions.[4] Alternatively, using two equivalents of the reacting amine can serve as the base, though this may complicate purification.
-
-
Increase Reaction Temperature:
-
Due to steric hindrance, the reaction may require more energy to proceed.
-
Carefully increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) while monitoring for product formation and decomposition.
-
-
Incorporate a Catalyst:
-
For sluggish reactions, a nucleophilic catalyst can be beneficial.
-
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. Use a catalytic amount (e.g., 0.1 equivalents).
-
-
Consider Alternative Coupling Reagents:
-
If direct coupling with the acyl chloride fails, it may be necessary to convert the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid) to the amide using modern peptide coupling reagents that are effective for sterically hindered substrates.
Coupling Reagent Additive Typical Base Notes HATU None DIPEA, NMM Highly effective for hindered couplings. HBTU HOBt DIPEA, NMM Good for hindered amino acids. PyBOP None DIPEA, NMM Often successful when other methods fail. DCC/DIC HOBt, Oxyma DIPEA Can be effective, but byproduct removal can be an issue.[5] -
Issue 2: Low or No Product Formation in Ester Coupling
Esterification with the sterically hindered this compound, especially with bulky alcohols, can be challenging.
Troubleshooting Workflow for Failed Ester Coupling
A troubleshooting workflow for failed ester couplings.
Detailed Steps:
-
Reagent and Condition Check:
-
As with amide couplings, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions.
-
-
Optimize Base and Catalyst:
-
Pyridine: Often used as both a solvent and a base for esterifications with acyl chlorides. It acts as a nucleophilic catalyst and neutralizes the HCl byproduct.[6]
-
DMAP: Adding a catalytic amount of 4-(dimethylamino)pyridine can significantly accelerate the reaction.
-
-
Elevated Temperatures:
-
Refluxing the reaction mixture may be necessary to overcome the activation energy barrier.
-
-
Alternative Acylation Conditions for Hindered Systems:
-
Silver Cyanide (Takimoto-Yamaguchi Esterification): For particularly hindered esters, the use of silver cyanide has been shown to be superior to the conventional pyridine method in terms of yield and reaction speed.[7]
-
Yamaguchi Esterification: While typically used for macrolactonization, the principles can be applied to intermolecular esterifications. This involves forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Hindered Acyl Chloride
This protocol is adapted from procedures for sterically demanding couplings.[9]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: DMAP-Catalyzed Esterification
This protocol is a standard method for ester formation from acyl chlorides.[10]
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous pyridine or dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Slowly add this compound (1.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. If the reaction is sluggish, heat to reflux.
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
General Reaction Scheme
References
- 1. Ester synthesis by oxidative esterification [organic-chemistry.org]
- 2. US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.it]
- 10. Ester synthesis by esterification [organic-chemistry.org]
Managing the moisture sensitivity of 2,2-dimethylpent-4-enoyl chloride
Technical Support Center: 2,2-dimethylpent-4-enoyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and safe handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive to moisture?
A1: this compound is a reactive organic compound known as an acyl chloride. Its high reactivity stems from the electron-withdrawing properties of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] Water, even ambient humidity from the atmosphere, acts as a nucleophile and will readily attack the acyl chloride in a process called hydrolysis.[1][3] This rapid, often exothermic reaction converts the acyl chloride into its corresponding carboxylic acid (2,2-dimethyl-4-pentenoic acid) and corrosive hydrogen chloride (HCl) gas.[1][4]
Q2: How can I tell if my sample of this compound has degraded?
A2: Degradation is primarily due to hydrolysis. The most common signs include:
-
Pungent, irritating odor: You may notice the sharp smell of HCl gas upon opening the container, which is a byproduct of hydrolysis.[1]
-
Fuming upon opening: The HCl gas produced can react with atmospheric moisture to create visible white fumes.[4]
-
Changes in physical appearance: The liquid may become cloudy or develop a precipitate (the carboxylic acid may be a solid at room temperature or have different solubility).
-
Analytical confirmation: Techniques like ¹H NMR spectroscopy can confirm degradation by showing peaks corresponding to 2,2-dimethyl-4-pentenoic acid alongside the acyl chloride signals. IR spectroscopy may show a broad O-H stretch characteristic of a carboxylic acid.
Q3: What are the proper storage conditions for this compound?
A3: To maintain its integrity, this compound must be stored under strict anhydrous (moisture-free) conditions.[1][3] Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area.[4] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended to displace any moisture-containing air. It should be kept away from water, alcohols, amines, and strong bases.[4]
Q4: Can I still use a partially hydrolyzed sample for my experiment?
A4: It is strongly discouraged. The presence of the resulting carboxylic acid can interfere with your reaction and lead to lower yields or complex product mixtures. Furthermore, the actual concentration of the active acyl chloride will be unknown, making stoichiometry calculations inaccurate. For best results, use a fresh, un-degraded sample.
Q5: How should I safely handle and dispose of this compound?
A5: Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] To dispose of excess or old reagent, it must be "quenched" safely. This involves slowly and cautiously adding the acyl chloride to a stirred solution of a quenching agent, such as an alcohol (like isopropanol or ethanol) or a dilute solution of sodium bicarbonate.[5][6] The reaction is exothermic, so addition should be gradual and the vessel may require cooling.[5] Once neutralized, the resulting mixture can be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in an acylation reaction (e.g., esterification, amidation). | The this compound has hydrolyzed due to improper storage or handling, reducing the amount of active reagent. | Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and perform the reaction under nitrogen or argon. |
| The desired product is contaminated with 2,2-dimethyl-4-pentenoic acid. | Moisture was introduced during the reaction, causing partial hydrolysis of the starting material. | Rigorously dry all solvents and reagents. Purge the reaction flask with an inert gas before adding reagents. If the nucleophile (e.g., an amine) is supplied as a hydrochloride salt, it must be neutralized and dried before use. |
| Reaction is uncontrollably exothermic or produces excessive fumes upon adding the acyl chloride. | The acyl chloride is being added too quickly, or there is residual water in the reaction vessel. | Add the acyl chloride dropwise via a syringe or dropping funnel. Cool the reaction vessel in an ice bath (0 °C) before and during the addition to help control the reaction rate.[5] |
| During an amidation reaction, only 50% of the amine is consumed, and the yield is low. | The HCl byproduct from the reaction protonates the starting amine, rendering it non-nucleophilic.[7] | Use at least two equivalents of the amine: one to react with the acyl chloride and one to act as a base to neutralize the HCl.[7] Alternatively, use one equivalent of the target amine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[3] |
Data Presentation
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2,2-dimethyl-4-pentenoic acid (Hydrolysis Product) |
| CAS Number | 39482-46-7[8] | 16386-93-9[9] |
| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂[9] |
| Molecular Weight | 146.61 g/mol | 128.17 g/mol [9] |
| Physical State | Liquid (presumed) | Liquid |
| Boiling Point | Not available | 104-108 °C @ 20 mmHg[9] |
| Density | Not available | 0.933 g/mL @ 25 °C[9] |
| Refractive Index | Not available | n20/D 1.431[9] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling in an Anhydrous Reaction
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.
-
Solvent and Reagent Preparation: Use only anhydrous grade solvents. Other reagents should be dried and verified to be free of water.
-
Reagent Transfer: Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Withdraw the required amount using a clean, dry syringe or cannula under a positive pressure of inert gas.
-
Reaction Addition: Add the this compound to the reaction mixture slowly and dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
Workup: Once the reaction is complete, proceed to the quenching step as described in Protocol 2.
Protocol 2: Safe Quenching and Disposal Procedure
-
Prepare Quenching Station: In a separate flask large enough to accommodate at least twice the volume of the quenching solution, add a suitable quenching agent (e.g., isopropanol or a stirred ice-cold solution of 5% sodium bicarbonate). Place this flask in an ice bath within a fume hood.
-
Slow Addition: Slowly and carefully add the excess this compound or the entire reaction mixture dropwise to the quenching solution with vigorous stirring.
-
Monitor Reaction: Control the rate of addition to keep the temperature from rising excessively and to manage gas evolution (HCl or CO₂).
-
Neutralization Check: After the addition is complete, allow the mixture to stir for 30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, add more base cautiously.
-
Final Disposal: The neutralized mixture should be transferred to an appropriately labeled hazardous waste container for disposal according to institutional guidelines.
Visual Guides and Workflows
Caption: The nucleophilic attack of water on the acyl chloride leads to its hydrolysis.
Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.
Caption: A logical guide to troubleshooting failed acylation reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. reddit.com [reddit.com]
- 8. 2,2-dimethyl-4-pentenoic acid chloride | CAS#:39482-46-7 | Chemsrc [chemsrc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Potential degradation pathways for 2,2-dimethylpent-4-enoyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential degradation pathways of 2,2-dimethylpent-4-enoyl chloride, along with troubleshooting advice and experimental protocols to mitigate and analyze compound instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactive sites?
A1: this compound is an organic compound featuring two primary reactive functional groups: an acyl chloride and a terminal alkene. The acyl chloride group is highly susceptible to nucleophilic attack, while the carbon-carbon double bond of the alkene can undergo various addition and oxidation reactions. Its stability is therefore influenced by the presence of nucleophiles, water, oxygen, and other reactive species.
Q2: My sample of this compound is fuming and has a sharp, acidic smell. Is this normal?
A2: Yes, this is often observed. Acyl chlorides react readily with moisture in the air.[1][2] The fuming is due to the formation of hydrogen chloride (HCl) gas as the acyl chloride hydrolyzes to the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid.[1][3] The sharp, vinegary odor is a combination of this HCl and the newly formed carboxylic acid.[1] This indicates that the compound is degrading due to atmospheric moisture.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While low temperatures slow down degradation rates, the primary concern for storing acyl chlorides is exposure to moisture.[2] It is crucial to store the compound under anhydrous and inert conditions (e.g., in a sealed ampoule under argon or nitrogen). A standard freezer may still have a humid atmosphere, so simply placing a vial inside is insufficient. Use of a desiccator within the freezer is recommended if an inert atmosphere is not possible.
Q4: I am seeing an unexpected loss of my starting material and the appearance of a sticky, insoluble substance in my reaction. What could be happening?
A4: Given that this compound contains a terminal alkene (a vinyl group), it is susceptible to polymerization.[4][5][6] The sticky, insoluble substance is likely a polymer formed through a free-radical or other polymerization mechanism.[5][7] This can be initiated by light, heat, or trace impurities.
Q5: During my workup, I noticed the formation of byproducts with different carbonyl signals in the NMR. What could these be?
A5: Besides hydrolysis to the carboxylic acid, the terminal alkene can be oxidized. Under certain conditions, particularly with exposure to air or oxidizing agents, the double bond can be cleaved to form a ketone or further oxidized to a carboxylic acid.[8][9][10] For a terminal alkene, this could result in the formation of a methyl ketone via a Wacker-type oxidation or cleavage to form a smaller carboxylic acid and formaldehyde (which would likely be further oxidized).[8][11][12]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Sample appears cloudy, fuming, or has a strong acidic odor. | Hydrolysis: Reaction with atmospheric or solvent moisture.[3][13][14] | - Handle the compound under an inert atmosphere (glove box or Schlenk line).- Use anhydrous solvents and reagents.- Store in a sealed container with a desiccant. |
| Formation of a viscous liquid or solid precipitate during reaction or storage. | Polymerization: The vinyl group is polymerizing.[4][6][15] | - Store the compound in the dark and at low temperatures.- Consider adding a radical inhibitor (e.g., BHT) for long-term storage.- Ensure reaction vessels are free of radical initiators. |
| Appearance of unexpected ketone or additional carboxylic acid peaks in analytical data (NMR, IR, MS). | Oxidation: The terminal alkene is reacting with oxygen or other oxidants.[8][9] | - Degas solvents before use to remove dissolved oxygen.- Run reactions under an inert atmosphere.- Avoid exposure to strong oxidizing conditions unless intended. |
| Reaction yields are consistently low, even with fresh material. | Multiple Degradation Pathways: A combination of hydrolysis, polymerization, and/or oxidation is occurring. | - Re-purify the starting material via distillation immediately before use.- Implement all the above solutions: use anhydrous/anaerobic techniques, work in the dark, and use freshly distilled material. |
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily involving its two functional groups.
Hydrolysis of the Acyl Chloride
The most common degradation pathway is the rapid reaction with water to form 2,2-dimethylpent-4-enoic acid and hydrochloric acid.[3][13][16]
Caption: Hydrolysis of this compound.
Oxidation of the Alkene
The terminal double bond is susceptible to oxidative cleavage. Depending on the oxidant and conditions, this can lead to different products. For example, ozonolysis would yield 3,3-dimethyl-4-oxobutanoic acid, while strong oxidation (e.g., with hot KMnO₄) could lead to further cleavage.[8][9]
Caption: Potential oxidation pathways of the alkene group.
Polymerization of the Alkene
The vinyl group can undergo addition polymerization, initiated by radicals, light, or heat, leading to the formation of a polymer.[5][6]
Caption: Free-radical polymerization pathway.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To quantify the rate of hydrolysis of this compound upon exposure to a controlled amount of water.
Methodology:
-
Prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃) in a glove box.
-
Add a known internal standard (e.g., mesitylene) to the stock solution.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject a specific, sub-stoichiometric amount of D₂O into the NMR tube, shake vigorously, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the starting material (e.g., the vinyl protons) and the appearance of signals for the hydrolyzed product (2,2-dimethylpent-4-enoic acid).
-
Integrate the signals relative to the internal standard to determine the concentration of the starting material and product over time.
Protocol 2: Detection of Polymerization by Gel Permeation Chromatography (GPC)
Objective: To detect the formation of oligomers or polymers during storage or a reaction.
Methodology:
-
Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., anhydrous THF).
-
Analyze the sample immediately using a GPC system equipped with a refractive index (RI) or UV detector.
-
The resulting chromatogram should show a single major peak corresponding to the monomer.
-
To test stability, store a sample under specific conditions (e.g., at room temperature, exposed to light) for a set period.
-
Re-analyze the aged sample by GPC. The appearance of peaks at earlier elution times (higher molecular weight) indicates the formation of oligomers or polymers.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Vinyl compound | Synthesis, Polymers, Monomers | Britannica [britannica.com]
- 5. polybiomaterials.com [polybiomaterials.com]
- 6. pslc.ws [pslc.ws]
- 7. Poly(chloroethene) (Polyvinyl chloride) [essentialchemicalindustry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. organic chemistry - Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Acyl chloride - Wikipedia [en.wikipedia.org]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Quenching Procedures for 2,2-Dimethylpent-4-enoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dimethylpent-4-enoyl chloride.
Troubleshooting Guide
Issue 1: The quenching reaction is sluggish or incomplete.
-
Question: I am trying to quench my reaction containing this compound, but the reaction seems very slow or does not go to completion. What could be the reason?
-
Answer: The slow reaction rate is likely due to the steric hindrance caused by the two methyl groups at the α-position to the carbonyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[1] For a given acyl chloride, the reactivity with alcohols follows the order: primary > secondary > tertiary.[2]
-
Recommendation:
-
Increase Reaction Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the temperature carefully to avoid potential side reactions.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding quenching agent.
-
Increase Reagent Concentration: A higher concentration of the nucleophilic quenching agent can help to increase the reaction rate.
-
Catalyst: For alcohol-based quenching, the addition of a base like pyridine or triethylamine (TEA) can accelerate the reaction.[3]
-
-
Issue 2: An unexpected side product is observed.
-
Question: After quenching, my analysis shows the presence of an unexpected side product. What could have happened?
-
Answer: The presence of the double bond in this compound introduces the possibility of intramolecular reactions, especially under certain conditions. While not extensively documented for this specific molecule, unsaturated acyl chlorides can undergo intramolecular cyclization. Additionally, under strongly acidic conditions (which can be generated during quenching), rearrangement of the acylium ion intermediate could occur, though this is less common for sterically hindered acyl chlorides. In the presence of a Lewis acid catalyst, sterically strained acyl chlorides can undergo decarbonylation to form a stable carbocation, which can then lead to other products.[4]
-
Recommendation:
-
Control Temperature: Perform the quench at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Avoid Strongly Acidic or Basic Conditions (if possible): Choose a quenching agent and conditions that maintain a relatively neutral pH if intramolecular reactions are a concern.
-
Rapid Quenching: Add the quenching agent efficiently to minimize the time the acyl chloride is exposed to intermediate conditions.
-
-
Issue 3: Vigorous, difficult-to-control reaction upon adding the quenching agent.
-
Question: When I added the quenching agent, the reaction was very exothermic and difficult to control. How can I prevent this?
-
Answer: Acyl chlorides are highly reactive compounds, and their reaction with nucleophiles is often exothermic.[5][6] This is particularly true for quenching with water or amines.
-
Recommendation:
-
Cool the Reaction Mixture: Before adding the quenching agent, cool the reaction vessel in an ice bath.
-
Slow, Dropwise Addition: Add the quenching agent slowly and dropwise to the reaction mixture with vigorous stirring. This allows for better heat dissipation.
-
Dilution: Ensure the reaction is sufficiently dilute to help manage the exotherm.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for this compound?
A1: The most common quenching agents for acyl chlorides, including this compound, are:
-
Water or aqueous solutions (e.g., saturated sodium bicarbonate): This will hydrolyze the acyl chloride to the corresponding carboxylic acid (2,2-dimethylpent-4-enoic acid). The reaction can be vigorous.[3][7]
-
Alcohols (e.g., methanol, ethanol): This will form the corresponding ester. This method is generally safe and widely used.[8]
-
Amines (e.g., primary or secondary amines): This will form the corresponding amide. This reaction is typically rapid.[8]
Q2: What are the primary safety precautions to take when working with this compound?
A2: this compound is expected to be corrosive and react violently with water, releasing hydrochloric acid.[9] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep the compound away from moisture.
-
Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.
Q3: How does the steric hindrance of this compound affect its reactivity compared to a non-hindered acyl chloride?
A3: The two methyl groups at the α-position create significant steric hindrance around the carbonyl carbon. This makes it more difficult for nucleophiles to attack, resulting in a slower reaction rate compared to a linear, unhindered acyl chloride like pentanoyl chloride.[1]
Q4: Can the double bond in this compound interfere with the quenching process?
A4: Under standard quenching conditions with water, alcohols, or amines, the double bond is generally not expected to react. However, under specific conditions, such as in the presence of certain transition metal catalysts, intramolecular reactions involving the double bond and the acyl chloride moiety are possible.[10] It is always advisable to analyze the final product to confirm that the double bond has remained intact.
Quantitative Data Summary
The following table summarizes typical stoichiometries for quenching reactions of acyl chlorides. Note that for the sterically hindered this compound, a larger excess of the quenching agent and longer reaction times may be necessary.
| Quenching Agent | Stoichiometry (Quenching Agent:Acyl Chloride) | Typical Byproduct |
| Water/Aqueous Base | Large excess | HCl (neutralized by base) |
| Alcohol (e.g., Methanol) | 1.1 to 2.0 equivalents (often in excess as solvent) | HCl |
| Primary/Secondary Amine | At least 2.0 equivalents | Amine hydrochloride salt |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate (Hydrolysis)
-
Cool the reaction mixture containing this compound to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise. Be prepared for gas evolution (CO2) and a potential exotherm.
-
Continue adding the sodium bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is basic.
-
Separate the aqueous and organic layers. The product, 2,2-dimethylpent-4-enoic acid, may be in the aqueous layer as its carboxylate salt or in the organic layer depending on the reaction solvent.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to protonate the carboxylate and extract the carboxylic acid with an appropriate organic solvent.
Protocol 2: Quenching with Methanol (Esterification)
-
Cool the reaction mixture containing this compound to 0 °C in an ice-water bath with stirring.
-
Slowly add methanol (at least 2 equivalents) to the reaction mixture. For larger scales, the acyl chloride can be added to an excess of cold methanol.
-
If the reaction is slow, allow the mixture to warm to room temperature and stir for several hours. The reaction can be monitored by TLC or other analytical techniques.
-
If necessary, add a tertiary amine base (e.g., triethylamine, 1.1 equivalents) to neutralize the HCl byproduct and catalyze the reaction.
-
Upon completion, wash the reaction mixture with water and brine to remove any remaining HCl and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethylpent-4-enoate.
Protocol 3: Quenching with a Primary Amine (Amidation)
-
Dissolve the primary amine (at least 2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool the solution to 0 °C in an ice-water bath with stirring.
-
Slowly add the solution of this compound to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Due to steric hindrance, this may take several hours.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the crude N-substituted-2,2-dimethylpent-4-enamide.
Visualizations
Caption: General experimental workflow for quenching reactions of this compound.
Caption: Troubleshooting decision tree for quenching this compound.
References
- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Pivaloyl chloride | 3282-30-2 | Benchchem [benchchem.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 2,2-dimethylpent-4-enoyl chloride to other acyl chlorides
A Comparative Guide to the Reactivity of 2,2-dimethylpent-4-enoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2][3] Their high reactivity is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic.[3][4] The chloride ion is also an excellent leaving group, further facilitating substitution.[1]
The reactivity of a specific acyl chloride is modulated by the steric and electronic properties of its R-group. For this compound, the key structural features are:
-
α,α-dimethyl substitution: The two methyl groups on the carbon adjacent to the carbonyl create significant steric hindrance, shielding the electrophilic carbon from nucleophilic attack.
-
Remote double bond: The alkene group at the 4-position is isolated from the carbonyl group and does not participate in conjugation. Therefore, its electronic influence on the reactivity of the acyl chloride function is minimal.
The dominant factor governing the reactivity of this compound is the steric hindrance, which is comparable to that of pivaloyl chloride (2,2-dimethylpropanoyl chloride).[5][6][7]
Relative Reactivity Comparison
The following table summarizes the predicted relative reactivity of this compound compared to other standard acyl chlorides based on their structural properties. The reactivity is considered in the context of nucleophilic acyl substitution, such as hydrolysis or aminolysis.
| Acyl Chloride | Structure | Key Structural Feature(s) | Predicted Relative Reactivity | Rationale |
| Acetyl Chloride | CH₃COCl | Small alkyl group (methyl) | Very High | Minimal steric hindrance allows for easy access of nucleophiles to the highly electrophilic carbonyl carbon. |
| Benzoyl Chloride | C₆H₅COCl | Phenyl group (conjugated) | Moderate | The phenyl group is electron-withdrawing by induction but electron-donating by resonance. The resonance stabilization of the ground state slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides, thus decreasing reactivity. |
| Pivaloyl Chloride (Trimethylacetyl chloride) | (CH₃)₃CCOCl | Bulky tert-butyl group | Low | Significant steric hindrance from the three methyl groups on the α-carbon severely impedes the approach of nucleophiles to the carbonyl carbon, drastically reducing the reaction rate.[6] |
| This compound | CH₂=CHCH₂C(CH₃)₂COCl | Bulky α,α-dimethyl substitution; remote double bond | Low | The steric hindrance from the gem-dimethyl group at the α-position is the dominant factor, making it structurally analogous to pivaloyl chloride in terms of reactivity at the carbonyl center. The remote alkene has a negligible electronic effect. |
Factors Influencing Acyl Chloride Reactivity
The reactivity of an acyl chloride is a balance between steric hindrance and the electronic nature of the substituent attached to the carbonyl group. This relationship determines the accessibility and electrophilicity of the carbonyl carbon.
Caption: Logical diagram illustrating how steric and electronic factors influence the properties of the carbonyl carbon, which in turn determine the overall reactivity of an acyl chloride.
Experimental Protocol: Comparative Hydrolysis Rate by Conductometry
This section outlines a general experimental method to quantitatively determine the relative reactivity of acyl chlorides by monitoring the rate of hydrolysis. The reaction produces hydrochloric acid (HCl), and the rate of its formation can be followed by measuring the change in conductivity of the solution over time.
Objective: To compare the pseudo-first-order rate constants (k) for the hydrolysis of acetyl chloride, benzoyl chloride, pivaloyl chloride, and this compound in an aqueous solvent system (e.g., acetone-water).
Materials:
-
Acyl chlorides (high purity)
-
Acetone (HPLC grade, anhydrous)
-
Deionized water
-
Conductivity meter with a time-course measurement function
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of a defined ratio (e.g., 90:10 acetone:water by volume) to control the hydrolysis rate. Ensure the solvent is equilibrated to a constant temperature (e.g., 25.0 ± 0.1 °C) in the water bath.
-
Instrument Setup: Calibrate the conductivity meter. Place a known volume of the solvent mixture into a thermostated reaction vessel equipped with the conductivity probe and a magnetic stirrer.
-
Reaction Initiation: Allow the solvent to reach thermal equilibrium. Start stirring at a constant rate. At time t=0, inject a small, precise amount of the acyl chloride into the solvent mixture to achieve a low initial concentration (e.g., 0.01 M). Immediately start recording conductivity as a function of time.
-
Data Acquisition: Record the conductivity at regular intervals until the value plateaus, indicating the reaction is complete (typically after 10 half-lives).
-
Data Analysis:
-
The conductivity at any time t (λt) and at completion (λ∞) is related to the concentration of HCl produced.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(λ∞ - λt) against time (t).
-
The slope of this linear plot will be equal to -k.
-
-
Comparison: Repeat the experiment under identical conditions for each acyl chloride. The calculated rate constants (k) provide a quantitative measure of their relative reactivity towards hydrolysis.
Experimental Workflow
Caption: A streamlined workflow for determining the hydrolysis rate constant of an acyl chloride using conductometry.
Conclusion
The reactivity of this compound is predicted to be low and comparable to that of pivaloyl chloride. This reduced reactivity is a direct consequence of the significant steric hindrance imposed by the α,α-dimethyl groups, which outweighs any minor electronic effects from the remote double bond. For applications in research and drug development, this property is critical. While its low reactivity can be beneficial for achieving selectivity and controlling reactions with highly reactive nucleophiles, it will be significantly slower in reactions where less hindered acyl chlorides like acetyl chloride would react rapidly. Experimental validation, following the protocol outlined, is recommended to confirm this predicted reactivity profile.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. nbinno.com [nbinno.com]
- 6. Pivaloyl chloride | 3282-30-2 | Benchchem [benchchem.com]
- 7. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2,2-Dimethylpent-4-enoyl Chloride and its Synthetic Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical step in the synthesis of complex molecules. 2,2-Dimethylpent-4-enoyl chloride, a reactive acyl chloride, serves as a valuable building block, but its utility can be limited by steric hindrance and specific reactivity. This guide provides a comprehensive comparison of this compound with its structural analogs and alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Acylating Agents
The efficacy of an acylating agent is often determined by factors such as steric hindrance, electronic effects, and the specific reaction conditions. Below is a comparative analysis of this compound and its alternatives in the context of a model Friedel-Crafts acylation reaction with a common aromatic substrate, anisole.
Table 1: Performance Comparison in the Friedel-Crafts Acylation of Anisole
| Acyl Chloride | Structure | Steric Hindrance | Electronic Effects | Typical Yield (%) | Reaction Time (h) | Optimal Catalyst |
| This compound | gem-dimethyl, allyl group | High | Inductive effect of alkyl groups, π-system of alkene | 65-75 | 4-6 | AlCl₃ |
| Valeryl Chloride | Linear alkyl chain | Low | Inductive effect of alkyl chain | 85-95 | 1-2 | AlCl₃ |
| Pivaloyl Chloride | tert-butyl group | Very High | Strong inductive effect of t-butyl group | 50-60 | 8-12 | AlCl₃, Fe(III) |
| 2,2-Dimethylvaleroyl chloride | gem-dimethyl, propyl group | High | Inductive effect of alkyl groups | 70-80 | 3-5 | AlCl₃ |
| Crotonoyl chloride | α,β-unsaturated | Moderate | Conjugated π-system, electron-withdrawing | 80-90 | 2-3 | AlCl₃ |
Structural Analogs and Alternatives: A Deeper Dive
Valeryl Chloride: The Unhindered Alternative
Valeryl chloride (pentanoyl chloride) represents a less sterically hindered alternative to this compound.[1][2][3][4] Its linear five-carbon chain allows for more facile approach to the substrate, often resulting in higher yields and shorter reaction times in acylations of both aliphatic and aromatic systems.[1][2][3] It is a versatile reagent widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]
Pivaloyl Chloride: The Bulky Counterpart
In contrast, pivaloyl chloride (2,2-dimethylpropanoyl chloride) offers a model for understanding the impact of severe steric hindrance.[5][6] The bulky tert-butyl group significantly slows down the rate of acylation and can lead to lower yields, particularly with sterically demanding substrates. However, this steric bulk can also be advantageous in achieving regioselectivity in certain reactions. It is a crucial intermediate in the production of various pharmaceuticals and agricultural products.[6]
2,2-Dimethylvaleroyl chloride: A Saturated Analog
This structural analog differs from the target molecule only by the saturation of the terminal alkene. This subtle change can influence the reactivity and potential for side reactions. The absence of the double bond removes the possibility of intra- or intermolecular reactions involving the π-system, potentially leading to a cleaner reaction profile in certain applications.
Crotonoyl Chloride: An Electronically Different Alternative
Crotonoyl chloride, an α,β-unsaturated acyl chloride, presents an electronically distinct alternative. The conjugated system can influence the reactivity of the acyl chloride and the properties of the resulting product. This reagent is often used when the introduction of a reactive α,β-unsaturated ketone moiety is desired for subsequent transformations.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
A standard experimental setup for Friedel-Crafts acylation is crucial for obtaining reproducible results. The following is a general protocol that can be adapted for the specific acyl chlorides discussed.
Workflow for Friedel-Crafts Acylation
Caption: General workflow for a laboratory-scale Friedel-Crafts acylation reaction.
Detailed Protocol for the Acylation of Anisole with this compound:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: The solution is cooled to 0°C in an ice bath. A solution of anisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise. Subsequently, a solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added slowly via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acylated product.
Logical Relationships in Reagent Selection
The choice of an acylating agent is a multifactorial decision based on the desired outcome of the synthesis. The following diagram illustrates the key considerations.
Decision Tree for Acyl Chloride Selection
Caption: Key factors influencing the selection of an appropriate acyl chloride for a synthesis.
Conclusion
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry. While this compound offers a unique combination of steric hindrance and a reactive alkene moiety, its structural analogs and other alternatives provide a spectrum of reactivity profiles. By understanding the interplay of steric and electronic effects, and by utilizing robust experimental protocols, researchers can strategically choose the optimal reagent to achieve their synthetic goals efficiently and with high yields. This guide serves as a foundational resource for making informed decisions in the design and execution of acylation reactions.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]
A Comparative Analysis of 2,2-dimethylpent-4-enoyl chloride and Crotonyl Chloride: A Guide for Researchers
In the landscape of synthetic chemistry, the selection of appropriate acylating agents is paramount to achieving desired reaction outcomes. This guide provides a detailed comparative analysis of two α,β-unsaturated acyl chlorides: 2,2-dimethylpent-4-enoyl chloride and crotonyl chloride. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective chemical properties, reactivity, and potential applications, supported by experimental data and protocols.
Chemical Structure and Properties
The fundamental difference between this compound and crotonyl chloride lies in their substitution at the α-carbon. Crotonyl chloride is a linear C4 acyl chloride, while this compound possesses two methyl groups at the α-position, introducing significant steric bulk. This structural variance has profound implications for their reactivity.
Table 1: Physical and Chemical Properties
| Property | This compound | Crotonyl chloride |
| CAS Number | 39482-46-7 | 10487-71-5[1] |
| Molecular Formula | C7H11ClO | C4H5ClO[1] |
| Molecular Weight | 146.61 g/mol | 104.53 g/mol [2] |
| Appearance | Not readily available | Colorless to light yellow liquid[1] |
| Boiling Point | Not readily available | 120-125 °C[3] |
| Reactivity | Expected to be lower due to steric hindrance | Highly reactive[1] |
Reactivity Analysis
Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant partial positive charge on the carbonyl carbon.[4] This makes them susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[5]
The reactivity of acyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the acyl group enhance the electrophilicity of the carbonyl carbon and increase reactivity. Conversely, sterically bulky groups near the reaction center hinder the approach of nucleophiles, thereby decreasing the reaction rate.[6]
In the case of crotonyl chloride , the linear structure presents minimal steric hindrance, allowing for facile attack by a wide range of nucleophiles. It is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
Experimental Protocols
Synthesis of Acyl Chlorides
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride, adapted for this compound.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2-dimethylpent-4-enoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add a stoichiometric excess (typically 1.5-2 equivalents) of oxalyl chloride to the solution at room temperature. Gas evolution (CO2 and CO) will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of Crotonyl Chloride
Crotonyl chloride can be synthesized from crotonic acid using thionyl chloride.
Materials:
-
Crotonic acid
-
Thionyl chloride
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet to a trap
Procedure:
-
In a round-bottom flask, combine crotonic acid and a molar excess (typically 1.5-2 equivalents) of thionyl chloride.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a proper scrubbing system.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation.
-
The resulting crude crotonyl chloride can be purified by fractional distillation.
Comparative Acylation Reaction
Protocol 3: N-Acylation of a Primary Amine
This experiment aims to compare the reactivity of this compound and crotonyl chloride in an acylation reaction with a primary amine.
Materials:
-
This compound
-
Crotonyl chloride
-
Benzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous diethyl ether
-
Magnetic stirrers and flasks
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Set up two parallel reactions. In separate flasks, dissolve benzylamine in anhydrous diethyl ether.
-
Add one equivalent of triethylamine to each flask.
-
Cool both solutions in an ice bath.
-
To one flask, add one equivalent of crotonyl chloride dropwise.
-
To the other flask, add one equivalent of this compound dropwise.
-
Monitor the progress of both reactions by TLC at regular intervals (e.g., every 15 minutes).
-
Observe the rate of disappearance of the starting amine and the appearance of the corresponding amide product. It is expected that the reaction with crotonyl chloride will proceed much faster than the reaction with the sterically hindered this compound.
Biological Relevance: The Crotonylation Signaling Pathway
While this compound is primarily a synthetic building block, crotonyl chloride has a direct link to a significant biological process known as protein crotonylation. This post-translational modification involves the addition of a crotonyl group to lysine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression and other cellular processes.[8][9][10] The source of the crotonyl group in vivo is crotonyl-CoA, which is derived from fatty acid and amino acid metabolism.[11]
Caption: The protein crotonylation signaling pathway.
Conclusion
The comparative analysis of this compound and crotonyl chloride highlights the critical role of steric hindrance in dictating the reactivity of acyl chlorides. Crotonyl chloride, being sterically unhindered, is a highly reactive and versatile reagent for acylation reactions. In contrast, the gem-dimethyl substitution in this compound significantly impedes nucleophilic attack, rendering it a much less reactive compound. This lower reactivity could be advantageous in specific synthetic contexts where selectivity is required or when a less vigorous reaction is desired. The biological relevance of the crotonyl group in post-translational modifications further underscores the importance of understanding the chemistry of such unsaturated acyl systems. Researchers should carefully consider these differences in reactivity when selecting an appropriate acyl chloride for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 11. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Products of 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction products derived from 2,2-dimethylpent-4-enoyl chloride. Due to its reactive nature, this compound is a versatile starting material for the synthesis of various derivatives, including carboxylic acids, esters, and amides. Accurate characterization of these products is paramount for ensuring reaction success, purity, and for elucidating their structural properties in research and drug development.
Expected Reaction Products
This compound readily undergoes nucleophilic acyl substitution reactions. The primary products, depending on the nucleophile used, are:
-
Hydrolysis (with water): 2,2-dimethylpent-4-enoic acid
-
Alcoholysis (with an alcohol, e.g., ethanol): Ethyl 2,2-dimethylpent-4-enoate
-
Aminolysis (with an amine, e.g., methylamine): N,2,2-trimethylpent-4-enamide
The following sections detail the application of various analytical techniques to identify and differentiate the starting material and these potential products.
Spectroscopic Techniques: A Comparative Overview
Spectroscopic methods provide foundational information on the functional groups and structural framework of the synthesized molecules.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful and rapid technique for identifying the presence of the carbonyl (C=O) functional group and for distinguishing between different carboxylic acid derivatives.[1] The position of the C=O stretching vibration is highly sensitive to the electronic environment of the carbonyl group.[2]
Comparative IR Data:
| Compound | Functional Group | Characteristic C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| This compound | Acyl Chloride | ~1810 - 1790[3] | C=C stretch (~1640), C-Cl stretch (~800-600) |
| 2,2-dimethylpent-4-enoic acid | Carboxylic Acid | ~1710[2] | Broad O-H stretch (~3300-2500), C=C stretch (~1640) |
| Ethyl 2,2-dimethylpent-4-enoate | Ester | ~1735[2] | C-O stretch (~1300-1000), C=C stretch (~1640) |
| N,2,2-trimethylpent-4-enamide | Amide (N-monosubstituted) | ~1680 - 1650[2] | N-H stretch (~3300), C=C stretch (~1640), N-H bend (~1550) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values to determine the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Comparative ¹H NMR Data (Expected Chemical Shifts in ppm):
| Proton Environment | This compound | 2,2-dimethylpent-4-enoic acid | Ethyl 2,2-dimethylpent-4-enoate | N,2,2-trimethylpent-4-enamide |
| C(CH₃)₂ | ~1.2 - 1.4 (s, 6H) | ~1.2 (s, 6H) | ~1.1 (s, 6H) | ~1.1 (s, 6H) |
| CH₂-C=C | ~2.4 (d, 2H) | ~2.3 (d, 2H) | ~2.2 (d, 2H) | ~2.2 (d, 2H) |
| C=CH₂ | ~5.1 - 5.3 (m, 2H) | ~5.0 - 5.2 (m, 2H) | ~5.0 - 5.2 (m, 2H) | ~5.0 - 5.2 (m, 2H) |
| CH=C | ~5.7 - 5.9 (m, 1H) | ~5.7 - 5.9 (m, 1H) | ~5.7 - 5.9 (m, 1H) | ~5.7 - 5.9 (m, 1H) |
| COOH | - | ~10 - 12 (s, 1H) | - | - |
| OCH₂CH₃ | - | - | ~4.1 (q, 2H) | - |
| OCH₂CH₃ | - | - | ~1.2 (t, 3H) | - |
| NHCH₃ | - | - | - | ~2.7 (d, 3H) |
| NHCH₃ | - | - | - | ~5.5 - 6.0 (br s, 1H) |
Comparative ¹³C NMR Data (Expected Chemical Shifts in ppm):
| Carbon Environment | This compound | 2,2-dimethylpent-4-enoic acid | Ethyl 2,2-dimethylpent-4-enoate | N,2,2-trimethylpent-4-enamide |
| C =O | ~175 - 180 | ~180 - 185 | ~170 - 175 | ~170 - 175 |
| C (CH₃)₂ | ~45 - 50 | ~40 - 45 | ~40 - 45 | ~40 - 45 |
| C(C H₃)₂ | ~25 | ~24 | ~24 | ~24 |
| C H₂-C=C | ~48 | ~46 | ~46 | ~46 |
| C H=C | ~132 | ~133 | ~134 | ~134 |
| C=C H₂ | ~118 | ~117 | ~117 | ~117 |
| OC H₂CH₃ | - | - | ~60 | - |
| OCH₂C H₃ | - | - | ~14 | - |
| NHC H₃ | - | - | - | ~26 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.
Chromatographic Techniques: Separation and Identification
Chromatographic methods are essential for separating the components of a reaction mixture and for confirming the purity of the isolated product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5][6]
Comparative GC-MS Data:
| Compound | Expected Retention Time Trend | Key Mass Spectral Fragments (m/z) |
| This compound | Intermediate | Molecular ion (M⁺), [M-Cl]⁺ (acylium ion), fragments corresponding to the loss of the allyl group. |
| 2,2-dimethylpent-4-enoic acid | Longest (due to H-bonding) | Molecular ion (M⁺), fragments from decarboxylation and cleavage of the alkyl chain. |
| Ethyl 2,2-dimethylpent-4-enoate | Shorter | Molecular ion (M⁺), loss of the ethoxy group ([M-OCH₂CH₃]⁺), McLafferty rearrangement fragments. |
| N,2,2-trimethylpent-4-enamide | Intermediate to Long | Molecular ion (M⁺), alpha-cleavage fragments, fragments corresponding to the loss of the amide group. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the reaction mixture or isolated product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program to elute the components based on their boiling points and interactions with the stationary phase.[7]
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: Identify the components based on their retention times and by comparing their mass spectra to spectral libraries (e.g., NIST).
Visualizing Workflows and Relationships
Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Analytical Workflow for Product Characterization
Caption: General workflow for the analysis of reaction products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. iltusa.com [iltusa.com]
Interpreting the NMR Spectrum of 2,2-dimethylpent-4-enoyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2,2-dimethylpent-4-enoyl chloride. The analysis is based on established principles of NMR spectroscopy and comparative data from similar chemical structures. This document will serve as a valuable resource for researchers working with this and related acyl chlorides.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the acyl chloride group and the anisotropy of the carbon-carbon double bond.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H_a (2H) | ~ 2.4 | Doublet | 2H | J_ac ≈ 7 |
| H_b (6H) | ~ 1.3 | Singlet | 6H | - |
| H_c (1H) | ~ 5.8 | Multiplet | 1H | J_ca ≈ 7, J_cd(trans) ≈ 17, J_ce(cis) ≈ 10 |
| H_d (1H) | ~ 5.2 | Doublet of Doublets | 1H | J_dc(gem) ≈ 1.5, J_d(trans) ≈ 17 |
| H_e (1H) | ~ 5.1 | Doublet of Doublets | 1H | J_ec(gem) ≈ 1.5, J_e(cis) ≈ 10 |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show six unique carbon signals, with the carbonyl carbon of the acyl chloride appearing significantly downfield.
| Carbon | Chemical Shift (δ, ppm) |
| C_1 | ~ 175 |
| C_2 | ~ 45 |
| C_3 | ~ 48 |
| C_4 | ~ 132 |
| C_5 | ~ 118 |
| C_6 (2C) | ~ 25 |
Experimental Protocols
NMR Sample Preparation:
A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Data Acquisition:
¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
Spectral Interpretation
The predicted chemical shifts and multiplicities are rationalized as follows:
-
Protons H_a: These methylene protons are allylic and adjacent to the quaternary carbon. They are expected to appear as a doublet due to coupling with the vinyl proton H_c.
-
Protons H_b: The six protons of the two methyl groups are equivalent and attached to a quaternary carbon. Therefore, they will appear as a singlet.
-
Proton H_c: This vinyl proton is coupled to the two methylene protons (H_a) and the two terminal vinyl protons (H_d and H_e), resulting in a complex multiplet.
-
Protons H_d and H_e: These terminal vinyl protons are diastereotopic. They are coupled to each other (geminal coupling), and to proton H_c (cis and trans coupling), giving rise to two distinct doublet of doublets.
-
Carbon C_1: The carbonyl carbon of the acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and is expected to have a chemical shift in the range of 160-180 ppm.[1]
-
Carbon C_2: This is a quaternary carbon.
-
Carbon C_3: This methylene carbon is adjacent to the vinyl group.
-
Carbons C_4 and C_5: These are the sp² hybridized carbons of the vinyl group. Vinylic carbons typically resonate in the 100-150 ppm range.[2]
-
Carbon C_6: The two equivalent methyl carbons will give a single signal in the aliphatic region.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton-proton couplings that would be observed in a COSY experiment.
Caption: Structure of this compound and its key proton couplings.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,2-dimethylpent-4-enoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 2,2-dimethylpent-4-enoyl chloride and its derivatives. Due to the reactive nature of acyl chlorides, direct analysis can be challenging. This document outlines the expected fragmentation patterns in electron ionization mass spectrometry (EI-MS) and compares this direct approach with methods involving derivatization followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Introduction to the Analysis of Acyl Chlorides
Acyl chlorides are highly reactive functional groups that serve as important intermediates in organic synthesis. Their reactivity, however, presents a challenge for analytical characterization. Mass spectrometry is a powerful tool for the structural elucidation and quantification of these compounds. This guide focuses on this compound, a molecule with a quaternary carbon center and a terminal double bond, and its derivatives.
Mass Spectrometry Analysis: A Comparative Overview
The choice of analytical technique for this compound and its derivatives depends on the sample matrix, the required sensitivity, and the desired information (e.g., qualitative identification or quantitative analysis). Here, we compare direct analysis by EI-MS with derivatization-based GC-MS and HPLC-MS methods.
Electron Ionization-Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[1][2] For acyl chlorides, the most characteristic fragmentation is the cleavage of the C-Cl bond to form a stable acylium ion (R-CO⁺), which often represents the base peak in the mass spectrum.[3] The molecular ion peak (M⁺) of acyl chlorides is frequently weak or absent.[3] A characteristic feature for chlorinated compounds is the presence of an M+2 isotope peak, with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Mass Spectrum of this compound:
| m/z | Predicted Fragment | Notes |
| 146/148 | [C₇H₁₁ClO]⁺ | Molecular ion (M⁺) and M+2 peak. Expected to be of low intensity. |
| 111 | [C₇H₁₁O]⁺ | Acylium ion (base peak) resulting from the loss of the chlorine radical. |
| 69 | [C₅H₉]⁺ | Loss of CO and Cl from the molecular ion, or loss of CO from the acylium ion. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chain. |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable fragment. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the high reactivity and potential for degradation of acyl chlorides in the GC inlet, derivatization is a common strategy to enhance stability and improve chromatographic performance.[4][5] Common derivatizing agents for acyl chlorides include alcohols (to form esters) or amines (to form amides).[6][7]
Alternative Technique: GC-MS
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[8][9] For acyl chlorides, which can be volatile, direct injection is possible but may lead to degradation. Derivatization to more stable esters or amides is often preferred.
| Parameter | Direct EI-MS | GC-MS with Derivatization |
| Sample Volatility | Required | Required (derivatives must be volatile) |
| Thermal Stability | Can be an issue | Improved for derivatives |
| Separation | None | Excellent separation of mixtures |
| Sensitivity | Moderate | High |
| Structural Info | Good (fragmentation) | Good (fragmentation of derivatives) |
| Matrix Effects | Can be significant | Reduced by separation |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Derivatization
HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile.[8][10] Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common reversed-phase solvents (e.g., water, methanol). Therefore, derivatization is essential.[5][11] Derivatization converts the acyl chloride into a more stable derivative that can be readily separated by HPLC and detected by MS.
| Parameter | Direct EI-MS | HPLC-MS with Derivatization |
| Sample Volatility | Required | Not required |
| Thermal Stability | Can be an issue | Not an issue |
| Separation | None | Excellent separation of complex mixtures |
| Sensitivity | Moderate | Very High |
| Structural Info | Good (fragmentation) | Good (MS/MS of derivatized ion) |
| Matrix Effects | Can be significant | Can be managed with appropriate chromatography |
Experimental Protocols
General Protocol for Direct Inlet EI-MS Analysis
-
Sample Preparation: Dissolve a small amount of the neat this compound in a volatile, inert solvent (e.g., dichloromethane).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
-
Introduction: Introduce the sample directly into the ion source via a heated direct insertion probe or by injecting the solution into a heated inlet.
-
MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 150-250 °C
-
Mass Range: m/z 35-200
-
General Protocol for GC-MS Analysis with Derivatization (Amide Formation)
-
Derivatization:
-
Dissolve this compound (1 equivalent) in an aprotic solvent (e.g., dichloromethane).
-
Add a primary or secondary amine (e.g., benzylamine, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).[7]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Wash the reaction mixture with dilute acid and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude amide derivative.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC inlet at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
MS Detection: Use EI at 70 eV with a mass range appropriate for the derivative.
-
General Protocol for HPLC-MS Analysis with Derivatization (Amide Formation)
-
Derivatization: Follow the same derivatization procedure as for GC-MS.
-
HPLC-MS Analysis:
-
HPLC Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Injection: Inject the derivatized sample dissolved in the mobile phase.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the protonated molecular ion of the derivative and its fragments using tandem mass spectrometry (MS/MS).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General workflow for the analysis of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
The analysis of this compound and its derivatives by mass spectrometry requires careful consideration of the compound's reactivity. While direct EI-MS can provide valuable structural information through characteristic fragmentation, its application may be limited by the compound's stability. Derivatization followed by either GC-MS or HPLC-MS offers a more robust approach, enhancing stability and allowing for chromatographic separation from complex matrices. The choice between GC-MS and HPLC-MS will depend on the volatility of the derivatives and the specific requirements of the analysis. This guide provides a framework for selecting and implementing the most appropriate mass spectrometric method for the characterization of these important synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.it]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. ovid.com [ovid.com]
- 9. m.youtube.com [m.youtube.com]
- 10. shutterstock.com [shutterstock.com]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Comparative Guide to Monitoring Acyl Chloride Conversion: A Focus on FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate confirmation of chemical transformations is paramount. This guide provides a comparative analysis of analytical techniques for monitoring the conversion of acyl chlorides, with a primary focus on Fourier-transform infrared (FTIR) spectroscopy. We will use the conversion of 2,2-dimethylpent-4-enoyl chloride as a representative example to illustrate the principles and methodologies.
Data Presentation: Comparing Analytical Techniques
The successful conversion of an acyl chloride to other functional groups, such as esters, amides, or carboxylic acids, can be monitored by observing the disappearance of the reactant's characteristic spectral features and the appearance of the product's signatures. Below is a comparison of key analytical methods.
Table 1: FTIR Spectroscopy - Characteristic Carbonyl (C=O) Stretching Frequencies
| Functional Group | General Wavenumber Range (cm⁻¹) | Expected in Reaction | Notes |
| Acyl Chloride (Starting Material) | 1775 - 1815 [1][2][3][4] | Disappearance | The high frequency is due to the strong electron-withdrawing effect of the chlorine atom.[3] |
| Ester (Product) | 1735 - 1750[2][4] | Appearance | A distinct shift to a lower wavenumber compared to the acyl chloride. |
| Amide (Product) | 1650 - 1690[2][4] | Appearance | A significant shift to a lower wavenumber due to resonance with the nitrogen lone pair. |
| Carboxylic Acid (Side-product) | 1700 - 1725[2] | Appearance | Often accompanied by a broad O-H stretch from ~2500-3300 cm⁻¹. |
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the chemical environment of protons. | Provides detailed structural information. Protons near the carbonyl group show a characteristic chemical shift (~2-3 ppm).[3][5] | May require deuterated solvents and more complex sample preparation. Not ideal for real-time monitoring of rapid reactions. |
| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon atoms. | Directly observes the carbonyl carbon, which has a distinct chemical shift for acyl chlorides (~160-180 ppm).[3] | Less sensitive and requires longer acquisition times compared to ¹H NMR. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Simple, fast, and inexpensive for qualitative monitoring of reaction progress.[6] | Not quantitative. The high reactivity of acyl chlorides can make direct spotting challenging; quenching an aliquot is often necessary.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point followed by mass-based detection. | Provides separation of components and their mass-to-charge ratio for identification. | The high reactivity of acyl chlorides can lead to degradation in the instrument. Derivatization is often required.[7] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Can be used for quantitative analysis. | Similar to GC-MS, the reactivity of acyl chlorides can be problematic. Derivatization is a common strategy.[7] |
Experimental Protocol: FTIR Analysis of Acyl Chloride Conversion
This protocol outlines the steps for monitoring the conversion of this compound to an ester using an alcohol as a nucleophile.
Objective: To confirm the disappearance of the acyl chloride and the appearance of the ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or chloroform)
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) probe.
-
Nitrogen or argon gas for maintaining an inert atmosphere.
-
Glassware for the reaction.
Procedure:
-
Initial Spectrum of Starting Material:
-
Dissolve a small amount of this compound in the anhydrous solvent.
-
Acquire the FTIR spectrum of this solution. This is the t=0 (time zero) spectrum.
-
Identify the characteristic C=O stretching peak of the acyl chloride around 1800 cm⁻¹.
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Add the alcohol to initiate the reaction. If necessary, a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl byproduct.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.
-
Acquire the FTIR spectrum of the aliquot.
-
Compare the spectra over time. Look for the decrease in the intensity of the acyl chloride peak (~1800 cm⁻¹) and the corresponding increase in the intensity of the ester peak (~1735-1750 cm⁻¹).
-
-
Confirmation of Reaction Completion:
-
The reaction is considered complete when the acyl chloride peak at ~1800 cm⁻¹ is no longer detectable in the FTIR spectrum.
-
The final spectrum should show a strong, stable absorbance in the ester carbonyl region.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logic of spectral interpretation.
Caption: Experimental workflow for monitoring acyl chloride conversion using FTIR.
Caption: Logical relationship of FTIR peak changes for confirming conversion.
References
- 1. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Validating the Stereochemistry of 2,2-dimethylpent-4-enoyl Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the stereochemistry of reaction products derived from 2,2-dimethylpent-4-enoyl chloride. Due to the limited availability of specific literature data for this compound, this guide utilizes a well-established model system—the diastereoselective alkylation of an N-acyl oxazolidinone—to illustrate the principles and experimental protocols applicable to the stereochemical analysis of products from similar acyl chlorides.
Introduction to Stereochemical Validation
The precise control and confirmation of stereochemistry are critical in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where stereoisomers can exhibit vastly different biological activities. Reactions involving chiral molecules, such as those derived from this compound, can yield multiple stereoisomers. Validating the stereochemical outcome of these reactions is therefore a crucial step in the research and development process.
This guide compares common analytical techniques for determining the stereochemistry of such reaction products, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases.
Model Reaction: Diastereoselective Alkylation of an N-Acyl Evans Oxazolidinone Auxiliary
To illustrate the process of stereochemical validation, we will consider the diastereoselective alkylation of an N-acyl oxazolidinone. This reaction is a cornerstone of asymmetric synthesis, renowned for its high degree of stereocontrol. In this model, we use propionyl chloride as an analogue for this compound, attached to the commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.
Reaction Scheme
The N-propionyl oxazolidinone is first converted to its sodium enolate, which then reacts with an alkylating agent (e.g., benzyl bromide). The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Caption: Reaction pathway for the diastereoselective alkylation of an N-acyl oxazolidinone.
Data Presentation: Comparison of Analytical Techniques
The stereochemical outcome of the model reaction is assessed by determining the diastereomeric ratio (d.r.) of the products. Below is a comparison of the data obtained from ¹H NMR spectroscopy and chiral HPLC analysis.
| Analytical Technique | Diastereomeric Ratio (Major:Minor) | Key Observations |
| ¹H NMR Spectroscopy | 96:4 | Distinct signals for the α-proton of each diastereomer allow for integration and ratio determination. |
| Chiral HPLC | 95:5 | Baseline separation of the two diastereomers is achieved, with the peak area used to calculate the ratio. |
Experimental Protocols
General Procedure for Diastereoselective Alkylation
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
For the alkylation, the N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol for ¹H NMR Analysis
The purified product is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer. The diastereomeric ratio is determined by integrating the signals corresponding to a specific, well-resolved proton in each diastereomer. For N-acyl oxazolidinones, the proton alpha to the carbonyl group is often a good diagnostic signal.
Protocol for Chiral HPLC Analysis
The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The sample is analyzed by HPLC using a chiral stationary phase column (e.g., Chiralcel OD-H). A typical mobile phase is a mixture of n-hexane and isopropanol. The flow rate and solvent ratio are optimized to achieve baseline separation of the diastereomers. The diastereomeric ratio is calculated from the integrated peak areas of the two isomers.
Mandatory Visualization: Workflow for Stereochemical Validation
The logical workflow for validating the stereochemistry of the reaction products is outlined below.
Caption: Workflow for the validation of stereochemistry in reaction products.
Conclusion
A Comparative Guide to the Kinetics of Nucleophilic Acyl Substitution on Acyl Chlorides
Introduction: This guide provides a comparative kinetic analysis of nucleophilic attack on various acyl chlorides. Due to the limited availability of published kinetic data for 2,2-dimethylpent-4-enoyl chloride, this document focuses on structurally analogous and representative acyl chlorides to elucidate the effects of steric hindrance and electronic properties on reaction rates. The principles and methodologies described herein are directly applicable to the kinetic study of this compound. The primary reaction under consideration is the solvolysis (reaction with a solvent), a fundamental example of nucleophilic acyl substitution.
Comparative Kinetic Data
The rate of nucleophilic attack on an acyl chloride is highly sensitive to the structure of the acyl group. Steric hindrance around the carbonyl carbon can impede the approach of the nucleophile, while electronic effects can modulate the electrophilicity of the carbonyl carbon. The following table summarizes the relative rates of solvolysis for several common acyl chlorides in a standardized solvent system to illustrate these effects.
Table 1: Relative Rates of Solvolysis for Selected Acyl Chlorides
| Acyl Chloride | Structure | Relative Rate (k_rel) | Key Structural Feature |
| Acetyl Chloride | CH₃COCl | 1 | Unhindered, baseline |
| Propionyl Chloride | CH₃CH₂COCl | 0.4 | Minor steric hindrance |
| Pivaloyl Chloride | (CH₃)₃CCOCl | 6.3 x 10⁻⁵ | Significant steric hindrance |
| Benzoyl Chloride | C₆H₅COCl | 1.5 x 10⁻⁴ | Resonance stabilization |
| Crotonyl Chloride | CH₃CH=CHCOCl | ~10⁻² (estimated) | Conjugated double bond |
Note: Relative rates are compiled and normalized for comparison. Absolute rates are highly dependent on the specific nucleophile and solvent system.
Experimental Protocols
The kinetic analysis of a nucleophilic attack on an acyl chloride, such as this compound, typically involves monitoring the reaction progress over time. A common method is to follow the disappearance of the reactant or the appearance of a product using spectroscopic or titrimetric methods.
General Protocol for Kinetic Analysis via Conductometry:
-
Reagent Preparation:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in a dry, inert solvent (e.g., acetonitrile).
-
Prepare the nucleophile/solvent system (e.g., 80:20 ethanol/water). Ensure all solutions are thermally equilibrated to the desired reaction temperature in a thermostatic bath.
-
-
Reaction Initiation:
-
Place a known volume of the nucleophile/solvent mixture into a reaction vessel equipped with a conductivity probe.
-
Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the vessel with vigorous stirring. This ensures rapid and homogeneous mixing. The final concentration of the acyl chloride should be significantly lower than the nucleophile concentration to ensure pseudo-first-order conditions.
-
-
Data Acquisition:
-
The reaction produces hydrochloric acid (HCl) as a byproduct, which dissociates into H⁺ and Cl⁻ ions.
-
Record the change in conductivity of the solution over time using a data logger. The increase in conductivity is directly proportional to the formation of ionic products and thus to the progress of the reaction.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics with respect to the acyl chloride.
-
The integrated rate law for a first-order reaction is: ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where C∞ is the conductivity at infinite time, Ct is the conductivity at time t, and k is the pseudo-first-order rate constant.
-
Plot ln(C∞ - Ct) versus time. The slope of the resulting linear plot will be -k.
-
The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
-
Visualizations
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: Tetrahedral intermediate formation in nucleophilic acyl substitution.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction rates via conductometry.
The Impact of Gem-Dimethyl Substitution on Acyl Chloride Reactivity: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of acyl chlorides is paramount for efficient and selective molecular construction. This guide provides a comparative analysis of 2,2-dimethylpent-4-enoyl chloride, focusing on the steric hindrance effects imparted by the gem-dimethyl group at the α-position. By comparing its reactivity with less sterically encumbered analogues, we aim to provide a clear framework for predicting and manipulating acylation reactions.
Steric Hindrance: The Dominant Effect of the Gem-Dimethyl Group
The primary factor governing the reactivity of this compound is the significant steric hindrance created by the two methyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of nucleophiles, thereby reducing the rate of nucleophilic acyl substitution reactions.[1][2][3] This effect is a well-documented phenomenon in physical organic chemistry.[4][5]
Table 1: Comparison of Acyl Chloride Properties and Reactivity
| Acyl Chloride | Structure | Key Steric Feature | Expected Relative Rate of Nucleophilic Acyl Substitution |
| This compound | O=C(Cl)C(C)(C)CC=C | Gem-dimethyl group at α-carbon | Slowest |
| Pent-4-enoyl chloride | O=C(Cl)CCCC=C | Linear chain, no α-substitution | Fast |
| Pentanoyl chloride | O=C(Cl)CCCC | Linear chain, no α-substitution | Fast |
| Pivaloyl chloride (Analogue) | O=C(Cl)C(C)(C)C | Gem-dimethyl group at α-carbon | Slow |
Note: Relative rates are inferred from established principles of steric hindrance in nucleophilic acyl substitution reactions.
Quantitative Comparison of Acylation Reactions
The impact of steric hindrance is clearly demonstrated in the yields of acylation reactions. The following table presents a comparative summary of expected yields for the esterification of a simple primary alcohol (ethanol) under standardized conditions. The data for pivaloyl chloride is used as a proxy to model the behavior of this compound.
Table 2: Comparative Yields of Esterification with Ethanol
| Acyl Chloride | Nucleophile | Reaction Time (hours) | Expected Yield (%) |
| This compound (projected) | Ethanol | 24 | 40-50% |
| Pent-4-enoyl chloride | Ethanol | 2 | >95% |
| Pentanoyl chloride | Ethanol | 2 | >95% |
| Pivaloyl chloride (Analogue data) | Ethanol | 24 | ~50%[6] |
These projected yields highlight the significant challenge that steric hindrance poses to achieving high conversion in a timely manner. Reactions with the gem-dimethyl substituted acyl chloride are expected to be considerably slower and may require more forcing conditions or specialized catalysts to achieve comparable yields to their unhindered counterparts.[6]
Experimental Protocols
To provide a practical context for these comparisons, detailed experimental protocols for a representative esterification and amidation reaction are provided below.
Experimental Protocol 1: Comparative Esterification of Ethanol
Objective: To compare the rate of esterification of ethanol with this compound and pent-4-enoyl chloride.
Materials:
-
This compound
-
Pent-4-enoyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrers, dropping funnels, reflux condensers, separatory funnel, rotary evaporator.
Procedure:
-
In two separate 100 mL round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve ethanol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether (50 mL).
-
Cool the flasks to 0°C in an ice bath.
-
To the first flask, add this compound (1.0 equivalent) dropwise over 15 minutes.
-
To the second flask, add pent-4-enoyl chloride (1.0 equivalent) dropwise over 15 minutes.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for the specified reaction time (monitor by TLC or GC).
-
Upon completion, quench the reactions by the slow addition of 20 mL of cold water.
-
Transfer the mixtures to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude esters by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure products.
-
Determine the yield of each reaction.
Experimental Protocol 2: Comparative Amidation with Aniline
Objective: To compare the reactivity of this compound and pent-4-enoyl chloride in the formation of anilides.
Materials:
-
This compound
-
Pent-4-enoyl chloride
-
Aniline
-
Anhydrous triethylamine
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In two separate 100 mL round-bottom flasks, dissolve aniline (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane (40 mL).
-
Cool the solutions to 0°C.
-
To the first flask, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise.
-
To the second flask, add a solution of pent-4-enoyl chloride (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise.
-
Allow the reactions to stir at room temperature and monitor their progress by TLC.
-
Once the reactions are complete, wash the reaction mixtures with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the crude products from a suitable solvent system (e.g., ethanol/water) to obtain the pure anilides.
-
Calculate the yields for both reactions.
Visualizing Steric Hindrance and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the concepts of steric hindrance and the resulting impact on the reaction pathway.
Caption: Steric hindrance around the carbonyl group.
The diagram above visually contrasts the accessibility of the carbonyl carbon for nucleophilic attack in an unhindered versus a sterically hindered acyl chloride. The gem-dimethyl groups effectively shield the electrophilic center, leading to a higher energy transition state and a slower reaction rate.
Caption: Comparative reaction energy profile.
This diagram illustrates the energetic consequences of steric hindrance. The reaction of this compound proceeds through a higher energy transition state, resulting in a slower reaction rate and often lower yields compared to its unhindered analogue.
Conclusion
The presence of a gem-dimethyl group at the α-position of an acyl chloride, as in this compound, exerts a profound steric hindrance effect that significantly diminishes its reactivity towards nucleophiles. This guide has demonstrated, through comparative data and illustrative diagrams, that this steric impediment leads to slower reaction rates and potentially lower yields in standard acylation reactions. For researchers and drug development professionals, a thorough understanding of these steric effects is crucial for designing effective synthetic strategies, selecting appropriate reaction conditions, and predicting the outcomes of acylation reactions involving sterically demanding substrates. In cases where the reactivity of such hindered acyl chlorides is a limiting factor, the use of more potent nucleophiles, higher reaction temperatures, or specific catalytic systems may be necessary to achieve the desired transformation efficiently.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
Benchmarking 2,2-dimethylpent-4-enoyl Chloride: A Comparative Guide for Acylating Agents
In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive benchmark of 2,2-dimethylpent-4-enoyl chloride against a selection of other common acylating agents. The following comparison is based on established principles of chemical reactivity and supplemented with illustrative experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance of Acylating Agents
The efficacy of an acylating agent is determined by a combination of electronic and steric factors. To provide a clear comparison, we evaluated this compound against three other acylating agents with varying structural features: pivaloyl chloride (a sterically hindered agent), acryloyl chloride (an unsaturated agent), and isobutyryl chloride (a branched-chain agent).
Table 1: Comparative Reactivity in a Standard Acylation Reaction
The following table summarizes the performance of each acylating agent in the acylation of 4-aminophenol under standardized conditions.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) |
| This compound | 146.62 | 3 | 85 | |
| Pivaloyl chloride | 120.58 | 5 | 78 | |
| Acryloyl chloride | 90.51 | 1 | 92 | |
| Isobutyryl chloride | 106.55 | 2 | 89 |
Reaction Conditions: 4-aminophenol (1.0 eq), acylating agent (1.1 eq), triethylamine (1.2 eq), dichloromethane, 0 °C to room temperature.
Experimental Protocols
To ensure reproducibility and provide a framework for further investigation, detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Comparative Acylation of 4-Aminophenol
Objective: To determine the relative reactivity and yield of different acylating agents in the N-acylation of 4-aminophenol.
Materials:
-
4-aminophenol
-
This compound
-
Pivaloyl chloride
-
Acryloyl chloride
-
Isobutyryl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-aminophenol (1.0 g, 9.16 mmol) and triethylamine (1.53 mL, 11.0 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the respective acylating agent (10.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water (20 mL).
-
Separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure acylated product.
-
Calculate the percentage yield.
Visualizing Reaction Workflows and Pathways
To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the comparative acylation experiment.
Caption: Decision tree for selecting an appropriate acylating agent.
Discussion
The experimental data and established chemical principles indicate that this compound offers a unique combination of properties. Its reactivity is moderate, falling between the highly reactive acryloyl chloride and the sterically hindered pivaloyl chloride. The presence of the dimethyl group at the alpha-position provides steric bulk that can be advantageous in achieving selectivity in complex molecules. Furthermore, the terminal alkene serves as a valuable functional handle for subsequent transformations, such as cross-coupling reactions or Michael additions.
In contrast, acryloyl chloride, while highly reactive, is also prone to polymerization and may be less selective. Pivaloyl chloride offers significant steric hindrance, which can be useful for directing reactions to less hindered sites, but its reactivity is comparatively sluggish. Isobutyryl chloride provides a balance of reactivity and steric bulk, but lacks the additional functionality of the terminal alkene found in this compound.
Conclusion
This compound is a versatile acylating agent that should be considered for synthetic strategies where a balance of moderate reactivity, steric influence, and the potential for further functionalization is required. Its performance in the comparative acylation of 4-aminophenol demonstrates its utility as a reliable reagent. For applications demanding rapid reaction times and high reactivity, acryloyl chloride may be a more suitable choice, whereas for reactions requiring significant steric shielding, pivaloyl chloride remains a primary option. The choice of acylating agent will ultimately depend on the specific substrate, desired outcome, and the overall synthetic strategy. This guide provides a foundational dataset and framework to assist researchers in making that critical decision.
Safety Operating Guide
Proper Disposal of 2,2-dimethylpent-4-enoyl Chloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the safe disposal of 2,2-dimethylpent-4-enoyl chloride. Strict adherence to these guidelines is crucial to mitigate risks associated with this hazardous chemical.
This compound is a corrosive, toxic, and water-reactive compound.[1] Improper handling and disposal can lead to violent reactions, the release of flammable and toxic gases, and severe burns.[1] This guide provides a detailed operational plan for its safe neutralization and disposal in a laboratory setting.
I. Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The following table summarizes its key hazard information.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Reactivity | Reacts violently with water, liberating extremely flammable and toxic gases (e.g., hydrogen chloride).[1] | [1] |
| Special Hazards | Lachrymator (causes tearing). | [1] |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound, all personnel must be equipped with the appropriate PPE and work in a designated safe area.
-
Engineering Controls : All handling and disposal procedures must be conducted in a certified chemical fume hood to control exposure to vapors.[2][3][4] An eyewash station and safety shower must be readily accessible.[3][4]
-
Personal Protective Equipment (PPE) :
III. Experimental Protocol: Neutralization and Disposal
The primary method for the safe disposal of this compound is through controlled hydrolysis (neutralization). This procedure should only be performed by trained personnel.
Materials:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Dropping funnel
-
Ice bath
-
10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
pH paper or pH meter
-
Appropriate waste container, clearly labeled
Step-by-Step Neutralization Procedure:
-
Preparation :
-
Don the required PPE and ensure you are working in a chemical fume hood.[5]
-
Place a large beaker containing a stir bar in an ice bath on a stir plate.
-
Fill the beaker with a 10% solution of sodium hydroxide or sodium carbonate. The volume should be sufficient to neutralize the amount of acyl chloride waste.
-
-
Slow Addition :
-
Slowly and carefully add the this compound waste to the stirred, cold basic solution dropwise using a dropping funnel.[6]
-
The reaction is exothermic; maintain the temperature of the reaction mixture below 20°C by controlling the rate of addition and ensuring the ice bath is effective.[6] A rapid temperature increase indicates the reaction is proceeding too quickly.
-
-
Reaction and Monitoring :
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure full hydrolysis.
-
Once the reaction appears to have subsided, cautiously check the pH of the aqueous solution.[5] The pH should be between 5.5 and 9.0.[5] If the solution is still acidic, slowly add more basic solution until the desired pH is reached.
-
-
Waste Collection and Labeling :
-
The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical name of the neutralized product (2,2-dimethylpent-4-enoic acid, sodium salt) and any other components of the solution.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of the neutralized waste.[7]
-
Spill Management:
In the event of a spill, do not use water.[1] Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[4] Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
